molecular formula C18H17NO4 B3424585 Fmoc-DL-Ala-OH CAS No. 35661-38-2

Fmoc-DL-Ala-OH

カタログ番号: B3424585
CAS番号: 35661-38-2
分子量: 311.3 g/mol
InChIキー: QWXZOFZKSQXPDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-DL-Ala-OH is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is 311.11575802 g/mol and the complexity rating of the compound is 430. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275950, DTXSID70865784
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
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Record name CERAPP_39542
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Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-39-3, 35661-38-2
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
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Record name NSC334296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
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Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Foundational & Exploratory

Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-DL-Ala-OH , a cornerstone building block in peptide synthesis, offers a racemic mixture of D- and L-alanine enantiomers protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) for research and drug development.

Core Properties and Specifications

This compound is a white to off-white solid widely used as a derivative of the amino acid alanine. The Fmoc protecting group on the amino terminus allows for controlled, stepwise assembly of peptide chains.[1] Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight 311.33 g/mol
CAS Number 35661-38-2[2]
Appearance White to off-white solid[2]
Melting Point (°C) 147-153 (for L-isomer)
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2]

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of DL-alanine with the Fmoc moiety. A common method involves the reaction of DL-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

A generalized experimental protocol for the synthesis is as follows:

  • Dissolution: DL-alanine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.

  • Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in an organic solvent like dioxane or acetone is added dropwise to the alanine solution with stirring, typically at a reduced temperature (e.g., in an ice bath).[3]

  • Reaction: The reaction mixture is stirred for several hours to allow for the complete formation of the Fmoc-protected amino acid.

  • Work-up: The reaction mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the this compound product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product.

Synthesis_of_Fmoc_DL_Ala_OH DL_Ala DL-Alanine Reaction Reaction Mixture DL_Ala->Reaction Base Aqueous Base (e.g., Na2CO3) Base->Reaction Fmoc_OSu Fmoc-OSu in Dioxane Fmoc_OSu->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Fmoc_DL_Ala_OH This compound (Product) Filtration->Fmoc_DL_Ala_OH

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides on a solid support.[4] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Experimental Protocols in SPPS

1. Fmoc Deprotection:

The removal of the Fmoc protecting group is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).

  • Reagent: 20% piperidine in DMF (v/v).

  • Procedure:

    • The peptide-resin is swelled in DMF.

    • The 20% piperidine/DMF solution is added to the resin.

    • The mixture is agitated for a specified period (e.g., 5-20 minutes) to ensure complete deprotection.

    • The resin is then thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.

2. Amino Acid Coupling:

Following Fmoc deprotection, the next Fmoc-amino acid, in this case, this compound, is coupled to the newly exposed N-terminal amine of the growing peptide chain. This process requires the activation of the carboxylic acid group of the incoming amino acid. Several coupling reagents are commonly employed.

  • Coupling Reagents:

    • HBTU/HCTU: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used with a tertiary amine base like N,N-diisopropylethylamine (DIPEA).

    • DIC/HOBt: N,N'-Diisopropylcarbodiimide in the presence of an additive like Hydroxybenzotriazole.

  • General Coupling Protocol (using HBTU):

    • This compound is pre-activated by dissolving it in DMF with HBTU and DIPEA.

    • This activation mixture is then added to the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes).

    • The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

    • Once the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Couple this compound (e.g., with HBTU/DIPEA) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No Final_Peptide Final Peptide Cleavage->Final_Peptide

General workflow of Fmoc-SPPS using this compound.

3. Cleavage and Final Deprotection:

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail.

  • Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive amino acid residues from side reactions.

  • Procedure:

    • The fully assembled peptide-resin is treated with the cleavage cocktail.

    • The reaction is allowed to proceed for a few hours at room temperature.

    • The cleaved peptide is then precipitated from the cleavage solution using a cold non-polar solvent like diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed, and can be further purified by techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is an indispensable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its role as a fundamental building block in solid-phase peptide synthesis enables the creation of a vast array of peptides for therapeutic and research purposes. The well-established protocols for its use in Fmoc-SPPS, from deprotection and coupling to final cleavage, provide a robust and reliable methodology for the synthesis of custom peptides.

References

An In-depth Technical Guide to Fmoc-DL-Ala-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH). The content is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical and Physical Properties

This compound is a racemic mixture of the D- and L-enantiomers of Fmoc-alanine, a derivative of the amino acid alanine with the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its amino terminus. This protecting group is fundamental in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to basic conditions.

Structural and General Properties
PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-DL-alanine[1]
Synonyms FMOC-DL-Alanine[1]
CAS Number 35661-38-2[1]
Molecular Formula C₁₈H₁₇NO₄[1]
Molecular Weight 311.33 g/mol [1]
Appearance White to off-white solid[1]
Physical and Spectroscopic Properties

Below is a comparative summary of the physical properties of this compound and its individual enantiomers, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH.

PropertyThis compoundFmoc-L-Ala-OHFmoc-D-Ala-OHReference
Melting Point Not specified147-153 °C113-123 °C
Solubility DMSO: 100 mg/mL (with ultrasonic)Soluble in water, DMSO, DMF (sparingly), Methanol (slightly)Clearly soluble in DMF (1 mmole in 2 ml)[1][2]
Optical Rotation ([α]20/D) Not applicable (racemic)-18° (c=1 in DMF)Not specified
¹H NMR Data availableData availableData available[3]
¹³C NMR Data availableData availableData available[3]
IR Spectrum Data availableData availableData available[3]
Mass Spectrometry Data availableData availableData available[4]

Synthesis of this compound

A general and widely used method for the preparation of Fmoc-amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Synthesis from DL-Alanine

Materials:

  • DL-Alanine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-Alanine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water.

  • In a separate flask, dissolve Fmoc-OSu (1.2 equivalents) in acetone.

  • Slowly add the Fmoc-OSu solution to the DL-alanine solution with constant stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to a low pH with 10% HCl, which will precipitate the this compound.

  • Filter the white solid, wash it thoroughly with cold water, and dry it under a vacuum over anhydrous sodium sulfate.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Below is a diagram illustrating the general workflow of a single coupling cycle in Fmoc-based SPPS.

spss_workflow start Start: Peptide-Resin (with N-terminal Fmoc group) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle End of Cycle: Peptide-Resin (Elongated by one residue, with N-terminal Fmoc) wash2->end_cycle repeat_cycle Repeat for next amino acid end_cycle->repeat_cycle repeat_cycle->deprotection

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Experimental Protocol: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide-resin.[5]

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

  • A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection.[6]

Experimental Protocol: Amino Acid Coupling with HBTU

This protocol details the coupling of the next Fmoc-protected amino acid to the deprotected peptide-resin using HBTU as an activator.[7][8][9]

Materials:

  • Deprotected peptide-resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes, or until a negative Kaiser test indicates the reaction is complete.[8]

  • Drain the coupling solution and wash the resin thoroughly with DMF.

The following diagram illustrates the logical relationship in the activation and coupling steps.

coupling_logic fmoc_aa This compound activated_ester Activated Ester (OBt-ester) fmoc_aa->activated_ester Activation hbtu HBTU hbtu->activated_ester Activation dipea DIPEA (Base) dipea->activated_ester Activation coupled_product Coupled Peptide-Resin activated_ester->coupled_product Coupling resin Deprotected Peptide-Resin (Free Amine) resin->coupled_product Coupling

References

Fmoc-DL-Ala-OH CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly referred to as this compound, is a cornerstone building block in modern peptide synthesis. Its application is central to the construction of peptides and peptidomimetics in academic research and the pharmaceutical industry. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group provides robust protection under neutral and acidic conditions, yet it is readily cleaved by a mild base, typically piperidine. This orthogonality to acid-labile side-chain protecting groups forms the basis of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive overview of the technical data, experimental protocols, and key workflows associated with the use of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, whose properties are crucial for its handling, storage, and reactivity in peptide synthesis.

PropertyValue
CAS Number 35661-38-2
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight 311.33 g/mol
Appearance White to off-white solid
Melting Point 147-153 °C
Solubility Soluble in DMF and DMSO. Slightly soluble in methanol.
Storage Conditions Store at 2-8°C for long-term storage. It can be shipped at ambient temperature as its quality is not affected by short-term exposure to different conditions.
Purity (typical) ≥99.0% (HPLC)

Experimental Protocols

The following protocols are standard procedures for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Resin Preparation and Swelling
  • Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.

Fmoc Deprotection
  • After swelling, drain the DMF from the resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

Amino Acid Coupling
  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (slightly less than 3-5 equivalents) in a minimal amount of DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated this compound solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally methanol (MeOH) (3 times) to remove any unreacted reagents and byproducts. A negative Kaiser test indicates a complete coupling reaction.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage cocktail components.

  • Dry the crude peptide pellet under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a tripeptide containing DL-Alanine, followed by its purification and characterization.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification_characterization Purification & Characterization start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Coupling of Fmoc-AA1-OH (e.g., Fmoc-Gly-OH) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling of this compound deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling of Fmoc-AA3-OH (e.g., Fmoc-Leu-OH) deprotection3->coupling3 final_deprotection Final Fmoc Deprotection coupling3->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization final_product Final Purified Peptide characterization->final_product

Caption: Workflow for Solid-Phase Synthesis of a DL-Alanine-containing Peptide.

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. Its properties and the well-established protocols for its use in Fmoc-based SPPS enable the routine synthesis of a wide array of peptides for research and therapeutic applications. A thorough understanding of its characteristics and the associated synthetic methodologies, as outlined in this guide, is crucial for researchers and drug development professionals to achieve successful and efficient peptide synthesis.

Synthesis and Preparation of Fmoc-DL-Ala-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-(9-fluorenylmethyloxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH), a critical building block in peptide synthesis and various applications within drug development. This document details the core synthetic methodologies, potential side reactions, and purification strategies, supported by quantitative data and detailed experimental protocols.

Introduction

This compound is a derivative of the racemic amino acid DL-alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is renowned for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed in solid-phase peptide synthesis (SPPS).[1][] The use of Fmoc-protected amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptide sequences with high purity and yield.[3]

This guide will focus on the prevalent methods for the synthesis of this compound, primarily through the reaction of DL-alanine with either N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthetic Pathways and Mechanisms

The synthesis of this compound proceeds via the nucleophilic attack of the deprotonated amino group of DL-alanine on the electrophilic carbonyl carbon of the Fmoc-donating reagent. The reaction is typically carried out in a biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, acetone, or THF) and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).[3][4][5]

Reaction with Fmoc-OSu

Fmoc-OSu is a widely used reagent due to its stability and ease of handling.[] The reaction mechanism involves the following steps:

  • Deprotonation of DL-alanine: The amino group of DL-alanine is deprotonated by the base (e.g., carbonate) to form a more nucleophilic amino anion.

  • Nucleophilic attack: The amino anion attacks the carbonyl carbon of the succinimidyl ester of Fmoc-OSu.

  • Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed.

  • Leaving group departure: The N-hydroxysuccinimide (HOSu) anion departs, leading to the formation of this compound.

Fmoc_OSu_Reaction

Reaction with Fmoc-Cl

Fmoc-Cl is another effective reagent for Fmoc protection. The mechanism is analogous to that of Fmoc-OSu, with chloride ion being the leaving group. While highly reactive, Fmoc-Cl is more susceptible to hydrolysis, which can reduce the yield and complicate purification.

Fmoc_Cl_Reaction

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on literature precedents for the analogous L-alanine reactions.

ParameterFmoc-OSu MethodFmoc-Cl MethodReference
Reagents DL-Alanine, Fmoc-OSu, Sodium CarbonateDL-Alanine, Fmoc-Cl, Sodium Carbonate[4][5]
Solvent Dioxane/Water (1:1 v/v)Dioxane/Water[4]
Reaction Time 12-18 hours2-4 hours[4]
Temperature Room Temperature0°C to Room Temperature[4]
Typical Yield 85-99%90-95%[4][5]
Purity (HPLC) >99%>98%[6]
Melting Point Approx. 145-150°CApprox. 145-150°C

Detailed Experimental Protocols

Protocol using Fmoc-OSu

This protocol is adapted from established procedures for L-alanine.[4][5]

  • Dissolution of DL-alanine: Dissolve DL-alanine (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Addition of Fmoc-OSu: To the stirred solution, add N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05-1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and by-products.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to obtain pure this compound.

Protocol using Fmoc-Cl

This protocol is a general procedure adapted for DL-alanine.

  • Dissolution of DL-alanine: Dissolve DL-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution and cool the mixture in an ice bath.

  • Addition of Fmoc-Cl: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in dioxane or acetone and add it dropwise to the stirred amino acid solution, maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Fmoc-OSu method.

Potential Side Reactions and Mitigation

A significant side reaction, particularly when using Fmoc-OSu in the presence of a base, is the formation of Fmoc-β-alanine as an impurity.[4][7][8] This occurs through a Lossen-type rearrangement of the succinimide moiety of Fmoc-OSu.

Side_Reaction

Mitigation Strategies:

  • Stoichiometry Control: Use a minimal excess of Fmoc-OSu (ideally close to 1.0 equivalent) to reduce the likelihood of the side reaction.[9]

  • Alternative Reagents: The use of Fmoc-Cl can circumvent this specific side reaction, although it presents its own challenges with hydrolysis. Other Fmoc-donating reagents with different leaving groups have also been developed to minimize side reactions.

  • Purification: Careful purification of the final product by recrystallization is crucial to remove any Fmoc-β-alanine impurity.[4]

Conclusion

The synthesis of this compound is a well-established and efficient process, crucial for the advancement of peptide-based therapeutics and research. By understanding the underlying reaction mechanisms, optimizing reaction conditions, and being cognizant of potential side reactions, researchers can consistently produce high-purity this compound. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

A Technical Guide to Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Stereochemistry, Physicochemical Properties, and Applications in Peptide Synthesis

This technical guide provides a comprehensive comparison of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH, two critical building blocks in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical nature, explores their distinct physicochemical properties, and details their respective applications. The guide includes structured data tables for easy comparison, detailed experimental protocols, and visual diagrams to clarify complex concepts and workflows.

Core Distinction: The Significance of Stereochemistry

The fundamental difference between this compound and Fmoc-L-Ala-OH lies in their stereochemistry. Alanine, like most amino acids (with the exception of glycine), is a chiral molecule. This means it exists in two non-superimposable mirror-image forms, known as enantiomers.

  • Fmoc-L-Ala-OH consists of the L-enantiomer of alanine protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. L-amino acids are the naturally occurring stereoisomers found in proteins in biological systems.

  • This compound is a racemic mixture, meaning it contains an equal 50:50 ratio of both the L-enantiomer (Fmoc-L-Ala-OH) and the D-enantiomer (Fmoc-D-Ala-OH).

This seemingly subtle difference in the three-dimensional arrangement of atoms has profound implications for the biological activity, proteolytic stability, and overall structure of the resulting peptides.

Figure 1: Stereochemical relationship of Fmoc-Alanine isomers.

Comparative Physicochemical Properties

The difference in stereochemistry directly impacts the physicochemical properties of these compounds, most notably their interaction with plane-polarized light. While many physical properties are identical between enantiomers, the properties of a racemic mixture can differ from those of a pure enantiomer.

PropertyThis compoundFmoc-L-Ala-OHReference
Molecular Formula C₁₈H₁₇NO₄C₁₈H₁₇NO₄[1][2]
Molecular Weight 311.33 g/mol 311.33 g/mol [1][2]
Appearance White to off-white solidWhite to off-white solid[1][2]
Melting Point Not consistently reported, may vary147-153 °C
Optical Rotation ([α]²⁰/D, c=1 in DMF) 0° (inactive)-18° to -19°
Solubility Soluble in DMSO and DMFSoluble in water, DMSO, and DMF[1][2]

Note: The melting point of a racemic mixture can sometimes be different from that of the pure enantiomers. The optical inactivity of this compound is a key distinguishing feature, as the equal and opposite rotation of the D and L enantiomers cancels out.

Spectroscopic Analysis

In standard nuclear magnetic resonance (NMR) spectroscopy, which is an achiral technique, the spectra of enantiomers are identical. Therefore, the ¹H and ¹³C NMR spectra of Fmoc-L-Ala-OH and Fmoc-D-Ala-OH are indistinguishable. The spectrum of this compound will be a superposition of the identical spectra of the two enantiomers.

¹H NMR Data for Fmoc-L-Ala-OH (Representative): A representative ¹H NMR spectrum for Fmoc-L-Ala-OH shows characteristic peaks for the Fmoc group and the alanine moiety.[3] Key signals include those for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.9 ppm), the methylene protons of the Fmoc group (around 4.2-4.3 ppm), the alpha-proton of alanine, and the methyl protons of alanine (around 1.3 ppm).[3] The carboxylic acid proton is also observable, often as a broad singlet at a higher chemical shift (e.g., ~12.6 ppm).[3]

Applications in Research and Development

The choice between Fmoc-L-Ala-OH and this compound is dictated by the desired properties of the final peptide.

Fmoc-L-Ala-OH: This is the standard building block for the synthesis of peptides that mimic natural proteins and are intended for biological assays where the natural stereochemistry is required.[4][5] Its applications are vast and include:

  • Drug Development: Synthesis of peptide-based therapeutics, including hormones and enzyme inhibitors.[4]

  • Biomaterials: Creation of bioactive surfaces and scaffolds for tissue engineering.[4]

  • Proteomics Research: Synthesis of peptides for studying protein-protein interactions and enzyme-substrate relationships.[5]

This compound: The use of a racemic mixture is less common in standard peptide synthesis but is employed in specific contexts:

  • Synthesis of Peptides with D-Amino Acids: While Fmoc-D-Ala-OH is the preferred reagent for incorporating a D-alanine at a specific position, this compound can be used in scenarios where a mixture of diastereomeric peptides is desired for screening purposes.

  • Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids.[6][7] This can be advantageous for increasing the in vivo half-life of peptide drugs.[6][8]

  • Material Science: The self-assembly properties of peptides can be influenced by their stereochemistry, and racemic or D-amino acid-containing peptides can form unique nanostructures.[8]

Experimental Protocols

Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid, such as Fmoc-L-Ala-OH, to a growing peptide chain on a solid support.[9][10][11]

spss_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_wash Final Wash swell_resin 1. Swell Resin in DMF add_piperidine 2. Add 20% Piperidine in DMF swell_resin->add_piperidine agitate_deprotect 3. Agitate add_piperidine->agitate_deprotect wash_deprotect 4. Wash with DMF agitate_deprotect->wash_deprotect activate_aa 5. Activate Fmoc-L-Ala-OH (e.g., with HBTU/DIPEA) wash_deprotect->activate_aa add_activated_aa 6. Add Activated Amino Acid to Resin activate_aa->add_activated_aa agitate_couple 7. Agitate add_activated_aa->agitate_couple wash_final 8. Wash with DMF, DCM, MeOH agitate_couple->wash_final wash_final->add_piperidine Repeat for next amino acid

Figure 2: Workflow for a single Fmoc-SPPS coupling cycle.

Materials:

  • Resin with N-terminal Fmoc-deprotected peptide

  • Fmoc-L-Ala-OH

  • Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Ala-OH and a slightly lower molar equivalent of HBTU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[9]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.[9]

  • Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the completion of the coupling reaction.

This cycle is repeated for each amino acid in the peptide sequence.

Chiral Separation of this compound by HPLC

This protocol provides a method for separating the D and L enantiomers of Fmoc-alanine from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., YMC CHIRAL ART Cellulose-SB)

  • This compound sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile (ACN)

  • Diluent: Water/Acetonitrile mixture

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the diluent.

  • HPLC Conditions:

    • Column: YMC CHIRAL ART Cellulose-SB, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 258 nm

    • Injection Volume: 5 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
25.02080
25.17030
30.07030
  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The resolution between the peaks should be greater than 2.0 for effective separation.

Conclusion

References

A Technical Guide to Fmoc-DL-Ala-OH: Commercial Sourcing, Synthesis Protocols, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Fmoc-DL-Ala-OH, a key building block in peptide synthesis. It details experimental protocols for its use and explores the biological significance of incorporating DL-alanine into peptide structures, particularly in the context of antimicrobial drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes the offerings from key commercial suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-W05222799.49%100 g
AmbeedABE284895>98%1g, 5g, 10g, 25g, 100g

Note: The availability and specifications from other suppliers were predominantly for the D or L enantiomers of Fmoc-Ala-OH. Researchers should verify the stereochemistry of the product before purchase.

Experimental Protocols: Synthesis of a Tripeptide Containing DL-Alanine

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a detailed methodology for the synthesis of a model tripeptide, Ac-Ala-DL-Ala-Phe-NH2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • This compound

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour. After swelling, wash the resin three times with DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin five times with DMF.

    • Coupling: In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin three times with DMF.

  • Second Amino Acid Coupling (this compound):

    • Fmoc Deprotection: Repeat the deprotection step as described above.

    • Coupling: Activate this compound (3 equivalents) with DIC and OxymaPure® in DMF and couple to the resin for 2 hours. Wash the resin three times with DMF.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Fmoc Deprotection: Repeat the deprotection step.

    • Coupling: Activate Fmoc-Ala-OH (3 equivalents) with DIC and OxymaPure® in DMF and couple to the resin for 2 hours. Wash the resin three times with DMF.

  • N-terminal Acetylation:

    • Fmoc Deprotection: Perform a final Fmoc deprotection.

    • Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes. Wash the resin three times with DMF, followed by three washes with DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Significance and Signaling Pathways

The inclusion of D-amino acids, such as D-alanine, into peptides has significant biological implications. Notably, peptides containing D-alanine can act as potent inhibitors of bacterial cell wall biosynthesis, a critical pathway for bacterial survival.[1]

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. A key step in this process is the formation of a D-alanyl-D-alanine dipeptide, which is incorporated into the pentapeptide precursor of peptidoglycan. Vancomycin and other glycopeptide antibiotics target this D-Ala-D-Ala moiety to inhibit cell wall synthesis.

Tripeptides containing D-alanine can mimic this natural substrate and competitively inhibit the enzymes responsible for peptidoglycan synthesis, such as D-alanine ligase and the transpeptidases that catalyze the final cross-linking step. This disruption of cell wall formation leads to bacterial cell lysis and death.

Bacterial_Cell_Wall_Inhibition cluster_synthesis Peptidoglycan Precursor Synthesis cluster_inhibition Inhibition by D-Ala Tripeptide cluster_crosslinking Peptidoglycan Cross-linking L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala D-Ala Ligase UDP-NAM-pentapeptide UDP-NAM-pentapeptide D-Ala-D-Ala->UDP-NAM-pentapeptide MurF Ligase Transpeptidase Transpeptidase UDP-NAM-pentapeptide->Transpeptidase Substrate D-Ala_Tripeptide D-Ala Containing Tripeptide D-Ala Ligase D-Ala Ligase D-Ala_Tripeptide->D-Ala Ligase Competitive Inhibition D-Ala_Tripeptide->Transpeptidase Inhibition Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Catalysis Bacterial Cell Lysis Bacterial Cell Lysis Transpeptidase->Bacterial Cell Lysis Inhibition leads to Stable Cell Wall Stable Cell Wall

Caption: Inhibition of bacterial cell wall synthesis by D-alanine containing peptides.

Experimental Workflow for Antimicrobial Activity Screening

To assess the efficacy of newly synthesized D-alanine containing peptides, a standardized experimental workflow is essential.

Antimicrobial_Screening_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Antimicrobial Activity Screening cluster_mechanism Mechanism of Action Studies SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Time-Kill Time-Kill Kinetics MBC->Time-Kill Membrane_Perm Membrane Permeability Assay Time-Kill->Membrane_Perm Enzyme_Inhib Enzyme Inhibition Assays Membrane_Perm->Enzyme_Inhib Cell_Morph Cell Morphology Analysis (e.g., SEM, TEM) Enzyme_Inhib->Cell_Morph Final_Report Lead Candidate Identification and Further Development Cell_Morph->Final_Report

Caption: Workflow for screening the antimicrobial activity of synthesized peptides.

References

Safeguarding Synthesis: A Technical Guide to the Storage of Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of the optimal storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH), a critical building block in peptide synthesis. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the chemical integrity, purity, and reactivity of this reagent, thereby safeguarding the fidelity of synthetic peptides.

Executive Summary

This compound, like other Fmoc-protected amino acids, is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its stability is contingent upon precise storage conditions that mitigate degradation pathways. This guide outlines the recommended storage temperatures for both solid and dissolved forms, discusses the impact of environmental factors such as humidity and light, and provides a detailed experimental protocol for its principal application. The aim is to furnish laboratory personnel with the necessary knowledge to preserve the quality of this compound, ensuring reproducible and successful synthetic outcomes.

Physicochemical Properties and Stability

This compound is a white to off-white powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group is notably labile to basic conditions, a characteristic exploited for its removal during SPPS. Conversely, it is generally stable under acidic and neutral conditions. This inherent chemical nature dictates the stringent requirements for its storage to prevent premature deprotection or side reactions.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, specific environmental controls are necessary. The following table summarizes the recommended storage parameters for the compound in both its solid and solution forms.

FormStorage TemperatureDurationAdditional Recommendations
Solid (Powder) -20°CUp to 3 years[1][2]For long-term storage, keep in a tightly sealed container in a dark, dry place.[3]
4°CUp to 2 years[1][2]Suitable for medium-term storage. Ensure the container is well-sealed.
Room TemperatureWeeks to months[4]Acceptable for short-term storage or during shipment.[1][5] Avoid prolonged exposure.
In Solvent -80°CUp to 6 months[1][2]Aliquot solutions to prevent repeated freeze-thaw cycles.[1][5]
-20°CUp to 1 month[1][2]Suitable for short-term storage of working solutions.

Handling Precautions:

  • Humidity: this compound is susceptible to moisture. Containers should be tightly sealed. When removing from cold storage, always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[4]

  • Light: While specific photostability data is not extensively published, it is best practice to store Fmoc-amino acids in a dark place to prevent potential photochemical degradation.[3]

  • Inert Atmosphere: For very long-term storage, purging the container with an inert gas like argon or nitrogen can displace moisture and oxygen, further preserving the compound's integrity.

Impact of Storage on Experimental Success

The integrity of this compound is directly correlated with the success of peptide synthesis. Improper storage can lead to degradation of the Fmoc group or other chemical modifications, resulting in failed couplings, truncated peptide sequences, or the generation of difficult-to-remove impurities.

cluster_storage Storage Conditions cluster_compound Compound Integrity cluster_synthesis Peptide Synthesis Outcome Proper_Storage Proper Storage (-20°C, Dry, Dark) High_Purity High Purity This compound Intact Proper_Storage->High_Purity Improper_Storage Improper Storage (RT, Humidity, Light) Degradation Degradation Premature Deprotection, Side Products Improper_Storage->Degradation Successful_Synthesis Successful Synthesis High_Purity->Successful_Synthesis Failed_Synthesis Failed Synthesis Degradation->Failed_Synthesis

Caption: Logical flow demonstrating the impact of storage conditions on compound integrity and synthesis success.

Experimental Protocol: this compound in Solid-Phase Peptide Synthesis

The primary application of this compound is its incorporation into a peptide sequence via Fmoc-based SPPS. The following is a generalized, representative protocol for a manual coupling cycle.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling (Activation) Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Kaiser Test reagents (for monitoring coupling completion)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes in the reaction vessel.[6][7]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.[6]

    • Agitate for 5-20 minutes at room temperature.[6]

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Coupling):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.95 eq.) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-5 minutes.[7]

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates a free amine is still present, and the coupling step should be repeated.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

Start Start: Peptide-Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Activated this compound) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser 4. Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative End End of Synthesis Kaiser->End Final AA Repeat->Deprotect

Caption: A generalized workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The chemical stability of this compound is robust when stored under appropriate conditions. Maintaining a cold, dry, and dark environment is critical to preserving its purity and reactivity. By implementing the storage guidelines and handling procedures outlined in this guide, researchers can significantly enhance the reliability of their synthetic processes, leading to higher purity peptides and more consistent experimental results.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Peptide Synthesis of Peptides Containing DL-Alanine using Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals familiar with peptide chemistry and solid-phase synthesis techniques.

Introduction: Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The most widely adopted method utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function of the amino acids.[1][2] This strategy, known as Fmoc/tBu SPPS, offers the advantage of milder deprotection conditions compared to the older Boc/Benzyl approach.[2] The Fmoc group is labile to a weak base, typically piperidine, allowing for its removal without affecting the acid-labile side-chain protecting groups.[3][4]

This protocol details the manual solid-phase synthesis of a peptide incorporating DL-Alanine, using Fmoc-DL-Ala-OH. The use of a racemic mixture (DL-Alanine) will result in the synthesis of a mixture of diastereomeric peptides. This approach can be valuable in peptide libraries and for studying the effects of stereochemistry on peptide activity. The following steps outline resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the peptide from the solid support.

Experimental Protocols

1. Resin Preparation and Swelling:

The choice of resin is critical and depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide.[1] For a C-terminal carboxyl group, Wang resin or 2-chlorotrityl chloride resin is commonly used.[1][5] For a C-terminal amide, Rink Amide resin is a suitable choice.[1][6]

  • Place the desired amount of resin in a fritted syringe or a manual SPPS reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[1][5]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • After swelling, drain the solvent.

2. First Amino Acid Loading (Example with 2-chlorotrityl chloride resin):

  • Dissolve 2 equivalents of the first Fmoc-amino acid and 4 equivalents of diisopropylethylamine (DIPEA) in DCM.[5]

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[5]

  • To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[5]

  • Wash the resin sequentially with DCM and DMF to remove excess reagents.[5]

3. Iterative Peptide Elongation Cycle:

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

a. Fmoc Deprotection:

  • Wash the resin-bound peptide with DMF (3-5 times).[5]

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[1][5]

  • Agitate the mixture for an initial 5 minutes, then drain the solution.[5]

  • Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete Fmoc removal.[5]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]

b. This compound Coupling:

  • In a separate vessel, pre-activate the this compound. Dissolve 3 equivalents of this compound, 2.9 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of an additive like HOBt (Hydroxybenzotriazole) in DMF.[5]

  • Add 6 equivalents of DIPEA to the activation mixture and mix for 1-2 minutes.[5]

  • Immediately add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[5]

4. Final Cleavage and Peptide Isolation:

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v).[1][5]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Parameter Value/Condition Reference
Resin Swelling Time 30-60 minutes[5]
First Amino Acid Loading Time 1-2 hours[5]
Fmoc Deprotection Reagent 20% Piperidine in DMF[1][5]
Fmoc Deprotection Time 5 min + 15-20 min[5]
Amino Acid Equivalents (Coupling) 3 eq[5]
Coupling Agent (HBTU) Equivalents 2.9 eq[5]
Coupling Additive (HOBt) Equivalents 3 eq[5]
Base (DIPEA) Equivalents 6 eq[5]
Coupling Reaction Time 1-2 hours[5]
Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5)[1][5]
Cleavage Time 2-3 hours[1]

Visualization of Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF or DCM) Loading First Amino Acid Loading Resin->Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Loop Repeat Cycle (Deprotection & Coupling) Wash2->Loop Loop->Deprotection n-1 times FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for Incorporating Racemic Amino Acids Using Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. Utilizing racemic mixtures of amino acids, such as Fmoc-DL-Ala-OH, introduces diastereomeric diversity into synthetic peptides. This can lead to peptides with novel structural and functional properties, including enhanced proteolytic stability, altered receptor binding affinities, and unique therapeutic activities. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), detailing its applications, experimental protocols, and analytical considerations.

Applications in Drug Discovery and Development

The deliberate incorporation of a racemic mixture of alanine can be a strategic approach in the synthesis of peptide-based therapeutics. This strategy is particularly relevant in the following areas:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. This increased stability can prolong the half-life of peptide drugs in vivo.[1]

  • Modulation of Protein-Protein Interactions: The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to enhanced or novel binding interactions with therapeutic targets. An important application is the development of peptidomimetics to inhibit protein-protein interactions in signaling pathways, such as the HER2-HER3 pathway in cancer.[2]

  • Peptide Library Synthesis: The use of racemic amino acids can be a tool in the generation of diverse peptide libraries for screening and lead identification. This approach allows for the exploration of a wider range of conformational space.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies and can be adapted for the incorporation of this compound.

General Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for the incorporation of this compound onto a solid support.

Materials:

  • Peptide synthesis vessel

  • Resin with N-terminal Fmoc-deprotected peptide

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit (optional)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

  • Coupling of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[3]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents and byproducts.[3]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification of Diastereomeric Peptides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 or C8 column

  • Mass spectrometer

Procedure:

  • Crude Peptide Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Analyze by analytical HPLC-MS to confirm the presence of the desired peptide masses (corresponding to the L-Ala and D-Ala containing peptides, which are isobaric).

  • Diastereomer Separation and Purification:

    • Develop a preparative HPLC method to separate the diastereomeric peptides. This often requires careful optimization of the gradient and mobile phase composition.

    • Inject the crude peptide onto the preparative HPLC column.

    • Collect the fractions corresponding to the separated diastereomers.

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions and lyophilize to obtain the purified diastereomeric peptides.

Data Presentation

The synthesis of peptides using this compound will result in a mixture of diastereomers. It is crucial to quantify the yield, purity, and the ratio of these diastereomers. Below is a template for presenting such data.

Peptide SequenceCrude Yield (mg)Purity of Crude Peptide (%)Diastereomeric Ratio (L:D)Purified Yield (mg)Purity of Purified Diastereomers (%)
Ac-X-Y-DL-Ala-Z-NH2Data not availableData not availableData not availableData not availableData not available
H-A-B-DL-Ala-C-D-OHData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative data from experiments utilizing this compound were not available in the reviewed literature. Researchers are encouraged to populate such a table with their experimental findings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of peptides incorporating this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling This compound Coupling Deprotection->Coupling Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Crude_Analysis Crude Peptide Analysis (HPLC-MS) Cleavage->Crude_Analysis Crude Peptide Purification Preparative HPLC (Diastereomer Separation) Crude_Analysis->Purification Pure_Analysis Purity Analysis of Fractions Purification->Pure_Analysis Lyophilization Lyophilization Pure_Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Purified Diastereomers

Workflow for peptide synthesis with this compound.
Signaling Pathway: Inhibition of HER2-HER3 Pathway

Peptides containing D-amino acids can be designed to inhibit protein-protein interactions, such as the dimerization of HER2 and HER3 receptors, which is a critical signaling node in certain cancers.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2-HER3 Dimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Peptidomimetic DL-Ala Peptidomimetic Peptidomimetic->Dimer Inhibition

Inhibition of the HER2-HER3 signaling pathway.

References

Application Notes and Protocols for Fmoc-DL-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain is a critical step. The use of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is a cornerstone of modern SPPS due to the mild basic conditions required for Fmoc group removal, which enhances compatibility with a wide range of sensitive amino acid side chains and linkers.[1] Alanine, with its small and non-reactive methyl side chain, is generally considered one of the less sterically hindered amino acids, making its coupling relatively straightforward.

This document provides detailed application notes and protocols for the coupling of Fmoc-Ala-OH. It addresses the important consideration of using a racemic mixture (DL-alanine) versus enantiomerically pure forms (L-alanine or D-alanine) and provides standard coupling conditions and protocols applicable to both.

Use of Racemic vs. Enantiomerically Pure Fmoc-Ala-OH

While Fmoc-DL-Ala-OH is commercially available, its use in peptide synthesis for therapeutic applications is generally not recommended. The incorporation of a racemic mixture of amino acids into a peptide chain will result in the synthesis of a complex mixture of diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities and pharmacokinetic profiles.

For most applications, particularly in drug development, stereochemical integrity is paramount. Therefore, the use of enantiomerically pure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH is standard practice.[2] The choice between the L- or D-enantiomer depends on the specific design and desired properties of the target peptide. D-amino acids are often incorporated to increase resistance to enzymatic degradation, thereby enhancing peptide stability and in vivo half-life.

Experimental Protocols

The following protocols outline the general procedures for the coupling of Fmoc-L-Ala-OH or Fmoc-D-Ala-OH in solid-phase peptide synthesis. The principles are the same for coupling to a resin (loading the first amino acid) or to a growing peptide chain.

Materials and Reagents
  • Fmoc-L-Ala-OH or Fmoc-D-Ala-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU, HATU, HCTU, DIC)

  • Additives (e.g., HOBt, HOAt, OxymaPure)

  • Bases (e.g., DIPEA, NMM, 2,4,6-collidine)

  • Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, IPA (Isopropanol)

  • Kaiser test kit (for monitoring the presence of free primary amines)

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol is a widely used and generally efficient method for coupling Fmoc-Ala-OH.

  • Resin Preparation:

    • If starting a new synthesis, swell the resin in DMF for at least 30 minutes.

    • If continuing a synthesis, deprotect the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free primary amine (positive result indicated by a blue color).

  • Activation of Fmoc-Ala-OH:

    • In a separate reaction vessel, dissolve Fmoc-Ala-OH (3-5 equivalents relative to the resin loading) and HBTU (a slightly lower molar equivalent than the amino acid) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Vortex the mixture for 1-2 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and again with DMF (3 times) to remove unreacted reagents and byproducts.

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

Protocol 2: Coupling using DIC/HOBt

This method is a classic and cost-effective approach, particularly useful for minimizing racemization.[3]

  • Resin Preparation:

    • Follow step 1 as described in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.

  • Washing and Monitoring:

    • Follow step 4 as described in Protocol 1.

Data Presentation: Coupling Reagents and Conditions

The choice of coupling reagent can significantly impact the efficiency and success of the coupling reaction. The following tables summarize common coupling reagents and their recommended conditions for Fmoc-Ala-OH.

Table 1: Common Coupling Reagents for Fmoc-Ala-OH

Coupling ReagentFull NameClassAdditiveBase
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltHOBt (optional, for racemization suppression)DIPEA or NMM
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltHOAt (inherent)DIPEA or NMM
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium Salt6-Cl-HOBt (inherent)DIPEA or NMM
DIC N,N'-DiisopropylcarbodiimideCarbodiimideHOBt or OxymaPureNone required for coupling, but a tertiary base is used for neutralization steps in SPPS.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHOBt (inherent)DIPEA or NMM
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltOxymaPure (inherent)DIPEA or NMM

Table 2: Recommended Reaction Conditions for Fmoc-Ala-OH Coupling

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Reaction TimeNotes
HBTU/DIPEA 1 : 0.95 : 2DMF30 - 120 minA robust and widely used method.
HATU/DIPEA 1 : 0.95 : 2DMF15 - 60 minHighly efficient, especially for difficult couplings. More expensive than HBTU.[4]
HCTU/DIPEA 1 : 0.95 : 2DMF15 - 60 minA highly efficient and cost-effective alternative to HATU.
DIC/HOBt 1 : 1 : 1 (AA:DIC:HOBt)DMF or DCM/DMF60 - 240 minCost-effective and good for reducing racemization. The diisopropylurea byproduct is soluble in DMF.[2]
PyBOP/DIPEA 1 : 1 : 2DMF30 - 120 minA good alternative to aminium/uronium salts. The byproduct HMPA from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[3]
COMU/DIPEA 1 : 1 : 2DMF15 - 60 minA highly reactive coupling reagent with good performance and safety profile (avoids explosive HOBt/HOAt).[5]

Equivalents are relative to the free amine on the resin.

Table 3: Comparative Performance of Coupling Reagents for a Model Peptide Containing Alanine

The following data is derived from a study on the synthesis of a model aza-peptide, which provides insights into the relative efficiency of different coupling reagents for Fmoc-Ala-OH.

ActivatorYield (%) at 25°CObserved Rate Constant (k_obs, min⁻¹) at 25°C
COMU 99 ± 10.022 ± 0.001
PyOxim 95 ± 10.023 ± 0.001
HATU 93 ± 10.017 ± 0.001
HCTU 68 ± 30.017 ± 0.002
TBTU 69 ± 50.004 ± 0.001
PyBOP 65 ± 140.005 ± 0.002

Data adapted from a kinetic study of aza-peptide bond formation via the reaction of Fmoc-Ala-OH with a resin-bound semicarbazide.[6] While not a standard peptide bond formation, it provides a useful comparison of the reactivity of different coupling systems with Fmoc-Ala-OH.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms in Fmoc-Ala-OH coupling.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Check for free amine) Wash1->Kaiser_Test1 Coupling Fmoc-Ala-OH Coupling (Activation & Reaction) Kaiser_Test1->Coupling Positive Result Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test2 Kaiser Test (Check for completion) Wash2->Kaiser_Test2 Kaiser_Test2->Coupling Positive Result (Double Couple) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test2->Repeat Negative Result Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Coupled Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH.

Caption: Simplified chemical pathway for the activation and coupling of Fmoc-Ala-OH in SPPS.

References

Activation of Fmoc-DL-Ala-OH with HBTU and HATU: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of N-α-Fmoc-DL-alanine (Fmoc-DL-Ala-OH) using the coupling reagents HBTU and HATU. These protocols are intended for use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis. The activation of the carboxylic acid group of an incoming Fmoc-protected amino acid is a critical step that dictates the overall success and purity of the synthesized peptide. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used aminium-based coupling reagents, known for their high efficiency and rapid reaction kinetics.[1][2]

HATU is generally considered more reactive and efficient than HBTU, which is particularly advantageous for sterically hindered amino acids or challenging peptide sequences.[3][4] This enhanced reactivity stems from the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU's benzotriazole (HOBt) moiety.[3] The electron-withdrawing effect of the nitrogen atom at the 7-position of the triazole ring in HOAt makes the resulting active ester more susceptible to nucleophilic attack by the amine.[3] Consequently, HATU often leads to faster and more complete coupling reactions with a reduced risk of epimerization.[4][5]

Comparative Data: HBTU vs. HATU

The choice between HBTU and HATU can impact coupling efficiency, reaction time, and the potential for side reactions. The following table summarizes key comparative data for the activation of Fmoc-amino acids.

ParameterHBTUHATUReferences
Relative Reactivity HighVery High[1][2]
Typical Coupling Time 30 - 60 minutes20 - 45 minutes[6][7][8]
Coupling Efficiency 98 - 99.5%> 99.5%[6]
Racemization Risk LowVery Low[4][5]
Key Advantage Widely used, cost-effectiveExcellent for hindered couplings, low racemization[6][9]
Potential Side Reaction Guanidinylation of N-terminal amine if used in excessGuanidinylation of N-terminal amine if used in excess[1][10][11]

Reaction Mechanisms

The activation of this compound with both HBTU and HATU proceeds through the formation of a highly reactive active ester intermediate. The fundamental difference lies in the nature of the leaving group precursor, HOBt for HBTU and HOAt for HATU.

HBTU Activation Pathway

The mechanism involves the formation of an HOBt active ester, which then reacts with the free amine of the peptide chain to form the amide bond.

HBTU_Activation Fmoc_Ala This compound Active_Ester Fmoc-DL-Ala-OBt (Active Ester) Fmoc_Ala->Active_Ester Activation HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Deprotonation Coupled_Peptide Fmoc-DL-Ala-NH-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Byproduct HOBt + Tetramethylurea Active_Ester->Byproduct Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Coupled_Peptide Coupled_Peptide->Byproduct Byproducts

HBTU Activation Mechanism
HATU Activation Pathway

HATU facilitates the formation of a more reactive HOAt active ester, leading to faster coupling kinetics.

HATU_Activation Fmoc_Ala This compound Active_Ester Fmoc-DL-Ala-OAt (Highly Active Ester) Fmoc_Ala->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Deprotonation Coupled_Peptide Fmoc-DL-Ala-NH-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Byproduct HOAt + Tetramethylurea Active_Ester->Byproduct Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Coupled_Peptide Coupled_Peptide->Byproduct Byproducts

HATU Activation Mechanism

Experimental Protocols

The following are generalized protocols for the activation and coupling of this compound in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Optimization may be required based on the specific peptide sequence and resin.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

SPPS_Workflow start Start: Resin with N-terminal deprotected peptide resin_prep 1. Resin Swelling and Washing (DMF) start->resin_prep deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection washing1 3. Wash Resin (DMF, DCM) deprotection->washing1 activation 4. Activation of this compound (HBTU/HATU, DIPEA in DMF) washing1->activation coupling 5. Coupling to Resin activation->coupling washing2 6. Wash Resin (DMF, DCM) coupling->washing2 monitoring 7. Monitor Coupling (e.g., Kaiser Test) washing2->monitoring end End: Elongated Peptide Chain monitoring->end Complete repeat Repeat for next amino acid monitoring->repeat Incomplete repeat->deprotection

SPPS Workflow for a Single Coupling Cycle

Materials:

  • This compound

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: If starting a new synthesis, swell the resin in DMF for 30-60 minutes. For an ongoing synthesis, perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.[12] A Kaiser test can be performed to confirm the presence of a free primary amine.[12]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HBTU (1.9-4.5 equivalents) or HATU (1.9-4.5 equivalents) in DMF.[12][13]

    • Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.[12][13]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature. For HBTU, this is typically 30-60 minutes, and for HATU, 20-45 minutes.[6][12]

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[12]

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[12]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Solution-Phase Synthesis Protocol

This protocol provides a general method for coupling this compound to an amine in solution.

Materials:

  • This compound

  • Amine component

  • HBTU or HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation:

    • Dissolve this compound (1.0 equivalent) and HBTU or HATU (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[12]

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[12][14]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[12]

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[12]

Troubleshooting and Side Reactions

Guanidinylation: A potential side reaction with both HBTU and HATU is the guanidinylation of the N-terminal amine of the peptide chain, which caps the peptide and prevents further elongation.[1][10] This is more likely to occur when the coupling reagent is used in excess.[4][10] To mitigate this, it is recommended to use the coupling reagent in a slight excess or equimolar amount relative to the carboxylic acid and to pre-activate the amino acid before adding it to the resin.[4][15]

Racemization: While generally low with aminium-based reagents, the risk of racemization can increase with prolonged coupling times.[5] HATU's rapid kinetics contribute to a lower risk of racemization compared to many other coupling reagents.[5][12]

Conclusion

Both HBTU and HATU are highly effective reagents for the activation of this compound in peptide synthesis. HATU generally offers superior performance in terms of reaction speed and efficiency, making it the preferred choice for challenging couplings.[3] However, HBTU remains a reliable and cost-effective option for routine peptide synthesis.[9] Careful control of stoichiometry and reaction conditions is crucial to minimize side reactions and ensure the synthesis of high-purity peptides.[10]

References

Application Note: Standard Fmoc Deprotection Protocol for DL-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions.[1][2] This application note provides a detailed, standard protocol for the Fmoc deprotection of DL-alanine, a racemic amino acid, incorporated into a peptide chain. DL-alanine can be a component of various peptide-based drugs and research compounds.[3] The protocol outlines the necessary reagents, step-by-step procedure, and methods for monitoring the reaction's completion.

Principle of Fmoc Deprotection

The Fmoc group is removed from the N-terminus of the peptide chain through a base-catalyzed β-elimination reaction.[4][5] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The excess piperidine then acts as a scavenger for the reactive dibenzofulvene, forming a stable adduct.[4][5]

Quantitative Data

The efficiency of a single Fmoc deprotection step for DL-alanine is typically not quantified in isolation in terms of yield and purity. Instead, these metrics are assessed for the overall peptide synthesis after cleavage from the resin. However, the completion of the deprotection reaction itself can be monitored qualitatively and quantitatively.

ParameterMethodTypical Observation/Value
Reaction Monitoring UV-Vis SpectroscopyThe dibenzofulvene-piperidine adduct exhibits a strong UV absorbance maximum around 301 nm. Monitoring this absorbance can confirm the removal of the Fmoc group.
Qualitative Test Kaiser Test (Ninhydrin Test)A positive Kaiser test (deep blue bead color) after deprotection and washing indicates the presence of a free primary amine, confirming successful Fmoc removal.

Experimental Protocol

This protocol details the manual Fmoc deprotection of a peptide-resin containing a terminal Fmoc-DL-alanine residue.

Materials and Reagents:

  • Peptide-resin with N-terminal Fmoc-DL-alanine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Solid-phase synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: If the peptide-resin is dry, swell it in DMF for at least 30 minutes prior to deprotection.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection Step:

    • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture gently (e.g., using a shaker or by bubbling inert gas from the bottom of the vessel) for 3-5 minutes at room temperature.[6]

    • Drain the deprotection solution.

  • Second Deprotection Step:

    • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

    • Continue to agitate the mixture for 15-20 minutes at room temperature.[7]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • A complete wash is crucial to prevent side reactions in the subsequent coupling step.

  • Confirmation of Deprotection (Optional but Recommended):

    • Take a small sample of the washed resin beads and perform a Kaiser test. A positive result confirms the presence of the free amine.

Experimental Workflow Diagram

Fmoc_Deprotection_Workflow start Start: Fmoc-DL-Ala-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 deprotect1 Add 20% Piperidine/DMF (3-5 min agitation) drain1->deprotect1 drain2 Drain Solution deprotect1->drain2 deprotect2 Add 20% Piperidine/DMF (15-20 min agitation) drain2->deprotect2 drain3 Drain Solution deprotect2->drain3 wash Wash with DMF (5-7x) drain3->wash kaiser_test Kaiser Test (Optional) wash->kaiser_test end_pos Deprotected DL-Ala-Resin (Ready for next coupling) kaiser_test->end_pos Positive end_neg Incomplete Deprotection (Repeat steps) kaiser_test->end_neg Negative

Caption: Workflow for the Fmoc deprotection of DL-alanine on solid support.

Potential Side Reactions

While the Fmoc deprotection of alanine is generally straightforward, certain side reactions can occur during SPPS, although they are less common for alanine compared to other amino acids like aspartic acid or cysteine.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline.[8]

  • Racemization: While less of a concern for the achiral glycine, some degree of epimerization can occur with other amino acids under basic conditions, though it is generally low with standard piperidine deprotection times.[9] For DL-alanine, which is already a racemic mixture, this is not a concern for the stereochemistry of the alanine residue itself but could potentially affect the adjacent amino acid.

Conclusion

The standard Fmoc deprotection protocol using 20% piperidine in DMF is a robust and reliable method for the removal of the Fmoc group from DL-alanine in solid-phase peptide synthesis. Adherence to the detailed washing steps is critical for the success of subsequent coupling reactions. Monitoring the reaction, for instance with a qualitative Kaiser test, ensures the completeness of the deprotection before proceeding with peptide chain elongation.

References

Application Notes and Protocols: The Use of Fmoc-DL-Ala-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and biomedical research, enabling the high-throughput screening of vast numbers of compounds for therapeutic potential. The incorporation of non-proteinogenic amino acids, such as D-amino acids, into these libraries can significantly enhance their diversity and biological stability. Fmoc-DL-Ala-OH, a racemic mixture of D- and L-alanine protected with the fluorenylmethoxycarbonyl (Fmoc) group, offers a unique tool for introducing stereochemical diversity into peptide libraries. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries.

The inclusion of D-amino acids can render peptides resistant to proteolytic degradation, prolonging their in vivo half-life. Furthermore, the distinct stereochemistry of D-amino acids can lead to novel binding interactions with biological targets that are not achievable with libraries composed solely of L-amino acids.

Applications of Peptide Libraries Containing DL-Alanine

The incorporation of a racemic mixture of alanine using this compound is particularly useful in the following applications:

  • Alanine Scanning Libraries: While traditionally L-alanine is used to systematically replace residues to identify key positions for biological activity, the use of DL-alanine can provide additional insights.[][2] By replacing a residue with a 1:1 mixture of D- and L-alanine, researchers can probe the stereochemical preference at that position. A significant change in activity upon substitution can indicate the importance of that residue's side chain and its specific spatial orientation.

  • Random Peptide Libraries: In the generation of large, random peptide libraries, this compound can be used to increase the chemical space explored.[3] This introduces an additional layer of diversity beyond just the sequence, potentially leading to the discovery of ligands with unique binding modes.

  • Peptidomimetic Development: Peptides containing D-amino acids can serve as starting points for the development of peptidomimetics with improved pharmacological properties.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model peptide library incorporating this compound. These values are illustrative and can vary depending on the specific sequences, synthesis scale, and instrumentation.

Table 1: Representative Coupling Efficiency of this compound

ParameterValueMethod of Determination
Resin Rink AmideNot Applicable
Scale 0.1 mmolNot Applicable
Coupling Reagent HBTUNot Applicable
Coupling Time 1 hourNot Applicable
Coupling Efficiency >98%Kaiser Test / UV-Vis of Fmoc deprotection

Table 2: Purity Profile of a Crude Hexapeptide Library with a DL-Alanine Position

Peptide TypeDesired Product Purity (%)Major ImpuritiesAnalytical Method
Library with L-Alanine ~85%Deletion sequences, incomplete deprotectionRP-HPLC
Library with DL-Alanine ~80% (as a diastereomeric pair)Deletion sequences, incomplete deprotection, epimerizationRP-HPLC, LC-MS

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide library using manual solid-phase peptide synthesis. These protocols can be adapted for automated synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Resin with N-terminal Fmoc-deprotected peptide

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the complete removal of the Fmoc group (a blue color indicates a positive result for free amines).

  • Coupling of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin. A negative result (yellow/brown beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide library from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the library by RP-HPLC and Mass Spectrometry. The presence of DL-alanine will result in a pair of diastereomers that may or may not be resolved by standard HPLC conditions.

    • Purify the library if necessary using preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a fluffy white powder.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (this compound, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Coupling Complete repeat_cycle->deprotection Next AA cleavage Cleavage & Deprotection (TFA Cocktail) repeat_cycle->cleavage Final AA purification Purification & Analysis (RP-HPLC, MS) cleavage->purification final_product Final Peptide Library purification->final_product

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

References

Application Note: HPLC Purification of Peptides Containing DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-alanine, into peptide sequences is a critical strategy in drug development to enhance metabolic stability, modulate biological activity, and control peptide conformation. However, the synthesis of these peptides often results in diastereomeric mixtures, which can be challenging to separate due to their similar physicochemical properties.[1] Effective purification is paramount to ensure the stereochemical purity of the final peptide, which is a crucial determinant of its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of these diastereomeric peptides.[1] This application note provides detailed protocols and methods for the purification of peptides containing DL-alanine using both reversed-phase and chiral HPLC techniques.

Principle of Separation

The separation of peptides containing L- and D-alanine can be achieved through two main HPLC strategies:

  • Reversed-Phase HPLC (RP-HPLC): On achiral stationary phases (like C8 or C18), the separation of diastereomers is possible due to subtle differences in their three-dimensional structures. The introduction of a D-amino acid can disrupt the secondary structure (e.g., an α-helix) of an L-peptide, leading to changes in its overall hydrophobicity and, consequently, its retention time on the column.[1]

  • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one stereoisomer over the other. This differential interaction leads to different retention times and allows for the separation of the diastereomers. Several types of CSPs are available for this purpose, including those based on macrocyclic glycopeptides (e.g., teicoplanin), polysaccharides (e.g., amylose), and zwitterionic selectors.

Data Presentation: Comparative HPLC Methods

The following table summarizes typical quantitative data obtained from the separation of peptides and amino acids containing DL-alanine using different HPLC methods.

AnalyteHPLC MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Retention Factor (k) / Retention Time (min)Separation Factor (α)Resolution (Rs)
DL-AlanineChiral HPLCCHIRALPAK ZWIX(+)MeOH/MeCN (50/50) with 25 mM DEA and 50 mM AcOH1.0k (L-Ala): 1.91, k (D-Ala): 2.191.150.96
DL-AlanineChiral HPLCCHIRALPAK ZWIX(-)MeOH/MeCN (50/50) with 25 mM DEA and 50 mM AcOH1.0k (D-Ala): 2.08, k (L-Ala): 2.891.391.60
DL-AlanineChiral HPLCCHIROBIOTIC TH₂O/MeOH (40/60)1.0k (L-Ala): 0.56, k (D-Ala): 1.011.802.90
DL-Ala-DL-Phe DipeptideChiral HPLCAmyCoat-RPMeOH/Ammonium Acetate (10 mM)/Formic Acid (70:30:0.05)0.8k (LL): 1.36, k (DD): 2.21, k (DL): 8.63, k (LD): 11.31.63, 3.91, 1.311.70, 6.43, 2.14
Model α-helical peptide with D-AlaRP-HPLCZorbax 300SB-C8A: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile (linear gradient)1.0L-isomer: ~35 min, D-isomer: ~32 min1.09>1.5

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Diastereomeric Peptide Purification

This protocol is suitable for the purification of peptides where the incorporation of a D-alanine residue leads to a significant change in the peptide's secondary structure and hydrophobicity.

Materials:

  • Column: Zorbax 300SB-C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude peptide containing DL-alanine dissolved in Mobile Phase A.

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Sample Injection: Inject the dissolved peptide sample onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B. A shallow gradient is often necessary for good resolution. For example, a gradient of 1% Mobile Phase B per minute.[1]

  • Detection: Monitor the elution of the peptides by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the separated peptide peaks.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Lyophilize the pure fractions to remove the mobile phase and obtain the purified peptide.

Protocol 2: Chiral HPLC for Diastereomeric Peptide Purification

This protocol is employed when RP-HPLC does not provide adequate separation, or for the analytical determination of enantiomeric purity.

Materials:

  • Column: Chiral stationary phase column (e.g., CHIROBIOTIC T, AmyCoat-RP, or CHIRALPAK ZWIX).

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column. Common mobile phases include mixtures of methanol, acetonitrile, water, and additives like acetic acid, formic acid, or diethylamine (DEA).

  • Sample: Crude peptide containing DL-alanine dissolved in the initial mobile phase.

Instrumentation:

  • HPLC system with a gradient or isocratic pump, UV detector, and fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved peptide sample.

  • Elution: Perform the separation using either an isocratic or a gradient elution, as recommended for the specific chiral column and peptide.

  • Detection: Monitor the elution at an appropriate UV wavelength (e.g., 214 nm).

  • Fraction Collection: Collect the separated diastereomeric peaks.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification crude_peptide Crude Peptide (with DL-Alanine) dissolved_sample Dissolve in Mobile Phase A crude_peptide->dissolved_sample hplc_column HPLC Column (C8/C18 or Chiral) dissolved_sample->hplc_column detector UV Detector hplc_column->detector fraction_collector Fraction Collector detector->fraction_collector purity_check Purity Analysis (Analytical HPLC) fraction_collector->purity_check lyophilization Lyophilization purity_check->lyophilization pure_peptide Pure Peptide (L- or D-Alanine) lyophilization->pure_peptide Method_Development start Initial Separation Problem: Peptide with DL-Alanine rp_hplc Attempt Separation with Reversed-Phase HPLC (C8/C18) start->rp_hplc resolution_ok Resolution Acceptable? rp_hplc->resolution_ok chiral_hplc Use Chiral HPLC chiral_hplc->resolution_ok optimize_gradient Optimize Gradient (Shallow Gradient) change_column Change Column (e.g., C18 to C8) optimize_gradient->change_column No Improvement optimize_gradient->resolution_ok change_column->chiral_hplc Still No Resolution change_column->resolution_ok resolution_ok->optimize_gradient No success Successful Purification resolution_ok->success Yes failure Consider Alternative Purification Method resolution_ok->failure No (Chiral)

References

Troubleshooting & Optimization

troubleshooting low yield in Fmoc-DL-Ala-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the coupling of Fmoc-DL-Ala-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling yield with this compound?

Low coupling efficiency with this compound can arise from several factors, often related to incomplete reactions or side reactions. The most common causes include:

  • Incomplete Fmoc Deprotection: The N-terminal Fmoc group of the preceding amino acid may not be completely removed, preventing the coupling of this compound.[1][2] This results in deletion sequences, which can be challenging to separate from the target peptide.[1]

  • Suboptimal Reagent Quality: Degradation or impurities in reagents, such as the this compound itself, coupling reagents (e.g., HBTU, HATU), or solvents (e.g., DMF), can significantly impede the reaction.[3]

  • Steric Hindrance: As the peptide chain elongates, steric hindrance can become a significant issue, making it difficult for the activated this compound to access the N-terminal amine of the growing peptide chain.[4][5]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, forming secondary structures like β-sheets that block the reactive sites and hinder reagent access.[1][2][5]

  • Poor Resin Swelling: Inadequate swelling of the resin can lead to peptide chains being too close together, causing steric hindrance and poor reagent penetration.[1][3]

  • Diketopiperazine Formation: This side reaction is particularly common at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well.[6][7]

Q2: How can I detect if the this compound coupling is incomplete?

Several qualitative colorimetric tests can be performed on a small sample of the resin to check for the presence of unreacted primary amines, which indicates an incomplete coupling reaction.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[8][9] A positive result, indicated by a blue or purple color on the resin beads and/or in the solution, signifies the presence of free amines and therefore an incomplete coupling.[4][10]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting primary amines, where a positive result is indicated by orange or red beads.[11]

It is important to note that the Kaiser test is not reliable for secondary amines like proline, which will give a reddish-brown color.[2] For sequences involving proline, alternative tests are recommended.

Q3: What should I do if my coupling reaction is incomplete?

If a monitoring test indicates that the coupling is incomplete, several steps can be taken:

  • Recouple: The most straightforward solution is to perform a second coupling (a "double coupling") with a fresh solution of activated this compound.[3][4][10]

  • Change Coupling Reagents: If the recoupling is still unsuccessful, consider switching to a more potent coupling reagent. For example, if you are using HBTU, you could switch to HATU or HCTU.[4][10]

  • Alter Solvent Conditions: Peptide aggregation can sometimes be disrupted by changing the solvent. Solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF can be beneficial.[10][12]

  • Capping: If unreacted amines are still present after a second coupling, they should be "capped" to prevent the formation of deletion peptide impurities. This is typically done using acetic anhydride.[10][12] Capping acetylates the unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in this compound coupling.

G Troubleshooting Workflow for Low this compound Coupling Yield cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 On-Resin Analysis cluster_3 Corrective Actions for Incomplete Coupling cluster_4 Further Investigation for Complete Coupling Low_Yield Low final peptide yield after cleavage Check_Reagents Verify quality and age of This compound, coupling reagents, and solvents Low_Yield->Check_Reagents Check_Protocol Review coupling protocol: stoichiometry, reaction time, temperature Low_Yield->Check_Protocol Perform_Test Perform Kaiser or TNBS test on resin sample post-coupling Check_Protocol->Perform_Test Test_Positive Positive Test: (Blue/Purple for Kaiser) Incomplete Coupling Perform_Test->Test_Positive Positive Test_Negative Negative Test: (Yellow/Colorless for Kaiser) Coupling appears complete Perform_Test->Test_Negative Negative Double_Couple Perform a double coupling with fresh reagents Test_Positive->Double_Couple Check_Deprotection Verify completeness of previous Fmoc deprotection step Test_Negative->Check_Deprotection Double_Couple->Perform_Test Re-test Change_Reagents Switch to a more potent coupling reagent (e.g., HATU) Double_Couple->Change_Reagents Still Positive Modify_Conditions Modify reaction conditions: - Increase coupling time - Change solvent (NMP, DMSO) Change_Reagents->Modify_Conditions Cap_Resin Cap unreacted amines with acetic anhydride Modify_Conditions->Cap_Resin Check_Loading Check initial resin loading Check_Deprotection->Check_Loading Investigate_Side_Reactions Investigate potential side reactions (e.g., diketopiperazine formation) Check_Loading->Investigate_Side_Reactions

Caption: A logical workflow for troubleshooting low yield in this compound coupling.

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This protocol is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[4][8][10]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.[8]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[8]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[8]

Procedure:

  • Take a small sample of resin (10-15 beads) and place it in a small test tube.

  • In the test tube, add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[8]

  • Heat the test tube at 110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue solution and beads Failed couplingCheck reagents and recouple.[10]
Light blue solution, dark blue beads Incomplete couplingRecouple.[10]
Dark blue solution, colorless beads Nearly complete couplingExtend coupling time or cap unreacted chains.[10]
Colorless or faint yellow solution and beads Complete couplingProceed with the next step in the synthesis.[10]
Protocol 2: Chloranil Test (for Secondary Amines)

This test is useful for detecting the presence of secondary amines, such as N-terminal proline, for which the Kaiser test is unreliable.[13][14]

Reagents:

  • Reagent A: 1 mL of acetaldehyde mixed with 49 mL of DMF.[13]

  • Reagent B: 1 g of p-chloranil dissolved in 49 mL of DMF.[13]

Procedure:

  • Place a small sample of resin (1-5 mg) in a small test tube.[13]

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[13]

  • Let the mixture stand at room temperature for 5 minutes.[13]

  • Observe the color of the beads.

Interpretation of Results:

ObservationInterpretation
Blue beads Incomplete coupling (presence of secondary amine)
Colorless/Yellow beads Complete coupling
Protocol 3: Capping with Acetic Anhydride

This procedure is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.

Reagents:

  • Acetic Anhydride

  • Pyridine or another non-nucleophilic base (e.g., DIPEA)

  • DMF

Procedure:

  • After an incomplete coupling reaction, wash the resin thoroughly with DMF.

  • Prepare a capping solution, for example, a mixture of acetic anhydride and pyridine in DMF.

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF to remove any residual reagents.

Data Summary Tables

The following tables provide a general overview of typical coupling conditions and expected outcomes. Note that optimal conditions can vary depending on the specific peptide sequence and resin used.

Table 1: Typical this compound Coupling Conditions

ParameterStandard ConditionsFor Difficult Couplings
Amino Acid Excess 3-5 equivalents5-10 equivalents
Coupling Reagent HBTU/HOBt or DIC/HOBtHATU/HOAt or HCTU
Base DIPEA or NMMDIPEA or Collidine
Solvent DMFNMP, or DMF with 10-20% DMSO
Reaction Time 1-2 hours2-4 hours, or overnight
Temperature Room TemperatureRoom Temperature to 50°C (with caution)

Table 2: Troubleshooting Guide Summary

SymptomPossible CauseSuggested Solution(s)
Positive Kaiser test after coupling Incomplete coupling reactionDouble couple; switch to a more potent coupling reagent; change solvent.
Low yield despite negative Kaiser test Incomplete Fmoc deprotection in the previous step; Diketopiperazine formation.Verify deprotection completeness with a test cleavage and HPLC analysis; use a sterically hindered resin like 2-chlorotrityl chloride resin.[6][7]
Gradual decrease in yield with increasing peptide length Peptide aggregationSwitch to a "difficult sequence" protocol: use NMP or DMSO in the solvent, couple at a higher temperature, or use microwave-assisted synthesis.
Batch-to-batch variability in yield Inconsistent reagent qualityUse fresh, high-purity reagents; properly store all chemicals.

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

G Fmoc-SPPS Coupling Cycle Workflow Start Start with N-terminal Fmoc-protected peptide-resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash_1 Wash Resin (DMF) Deprotection->Wash_1 Coupling Couple with activated This compound Wash_1->Coupling Wash_2 Wash Resin (DMF) Coupling->Wash_2 Completion_Check Check for completion (e.g., Kaiser Test) Wash_2->Completion_Check Next_Cycle Proceed to next cycle Completion_Check->Next_Cycle Negative Recouple_Cap Recouple or Cap Completion_Check->Recouple_Cap Positive Recouple_Cap->Wash_2

Caption: A simplified workflow for a single Fmoc-SPPS coupling cycle.

References

Technical Support Center: Fmoc-DL-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-DL-Ala-OH in peptide synthesis. The primary consideration when using a racemic amino acid like this compound is the intentional generation of a diastereomeric peptide mixture, which can be valuable in applications such as peptide library screening.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary outcome of using this compound in solid-phase peptide synthesis (SPPS)?

A1: The use of a racemic mixture of this compound as a building block in SPPS will invariably result in a final product that is a collection of diastereomers.[1] For a peptide containing a single DL-alanine residue, two distinct diastereomeric peptides will be synthesized. This is a deliberate choice for applications like the creation of peptide libraries for screening purposes.[1]

Q2: What are the most common side reactions to consider when using this compound?

A2: Besides the formation of diastereomers, the common side reactions associated with Fmoc-amino acids in SPPS should be monitored. These include:

  • Dipeptide Formation: Unwanted carboxyl activation can lead to the formation of Fmoc-Ala-Ala-OH, which can be incorporated into the growing peptide chain.

  • Racemization/Epimerization: While you are starting with a racemic mixture, the activation of the carboxyl group can still lead to racemization of both the D- and L-isomers, further complicating the resulting peptide mixture. This is particularly a concern during the activation step of the amino acid for coupling.

  • Incomplete Coupling: Standard challenges like steric hindrance or peptide aggregation can lead to incomplete coupling, resulting in deletion sequences.

Q3: How can I minimize dipeptide formation during the coupling of this compound?

A3: Dipeptide formation can be a problem, particularly when loading the first amino acid. Using a pre-formed symmetrical anhydride of the Fmoc-amino acid can be a strategy to minimize this side reaction. Another approach is to use esterification with reagents like 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) in the presence of 1-methylimidazol (Melm), which has been shown to prevent dipeptide formation.[2]

Q4: How can I control the stereochemical outcome when using this compound?

A4: Controlling the stereochemical outcome to favor one diastereomer over the other is challenging and not a standard practice when using a racemic starting material. The coupling of N-protected amino acids with amino acid esters has shown a consistent, albeit small, preference for heterochiral (L-D or D-L) outcomes in some systems. However, for practical purposes in SPPS, you should expect a nearly equimolar incorporation of both D- and L-alanine, leading to an approximately 1:1 mixture of the resulting peptide diastereomers.

Q5: What are the best practices for purifying the resulting diastereomeric peptide mixture?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the separation of peptide diastereomers.[3][4] Since diastereomers have different physicochemical properties, they can often be separated on standard achiral stationary phases like C18 columns.[3][4] It is crucial to develop an optimized HPLC method to achieve baseline separation of the diastereomeric peptides.

Q6: How can I confirm the identity and quantify the ratio of the synthesized diastereomers?

A6: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptides and ensure the correct amino acids have been incorporated.

  • NMR Spectroscopy: Can be used for the quantitative determination of the ratio of diastereomers by integrating well-resolved signals.[5][6]

  • Chiral Amino Acid Analysis: After hydrolysis of the purified peptide, chiral chromatography can be used to determine the enantiomeric ratio of the incorporated alanine.

  • Capillary Electrophoresis (CE): This technique has high resolving power and can be applied to the separation of diastereomeric peptides.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complex chromatogram with multiple, difficult-to-separate peaks Formation of a diastereomeric mixture as expected, potentially with additional side products.Optimize the HPLC gradient and mobile phase to improve the resolution of the diastereomers. Use a high-purity this compound to minimize impurities from the starting material.
Low yield of the desired peptide mixture Incomplete coupling of this compound or subsequent amino acids.Increase the coupling time and/or temperature. Consider using a more potent coupling reagent like HATU or HBTU. Perform a double coupling for the this compound residue.
Presence of unexpected molecular weights in Mass Spectrometry Dipeptide (Fmoc-Ala-Ala-OH) incorporation or deletion sequences due to incomplete coupling or deprotection.For dipeptide formation, consider using a pre-formed active ester of this compound. For deletion sequences, ensure complete Fmoc deprotection using a fresh piperidine solution and monitor the reaction.
Broad or tailing peaks in HPLC On-resin aggregation of the growing peptide chain.Use a resin with a lower loading capacity. Incorporate a pseudoproline dipeptide if the sequence allows. Synthesize at a higher temperature.
Difficulty in quantifying the diastereomeric ratio Co-elution of diastereomers in HPLC or overlapping signals in NMR.For HPLC, screen different columns and mobile phase compositions. For NMR, consider using a higher field strength spectrometer or acquiring spectra at different temperatures to improve signal resolution.[5]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a generic 10-mer peptide containing one DL-alanine residue on Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.[1]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF and DCM.[1]

  • Amino Acid Coupling (Non-DL-Ala residues):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[1]

    • Allow the mixture to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of this compound: Follow the same procedure as step 3, using this compound as the amino acid.

  • Repeat Cycles: Continue the deprotection (step 4) and coupling (step 3) cycles for the remaining amino acids in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 4).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate containing the peptide.[1]

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

Protocol 2: Analysis of Diastereomeric Peptides by RP-HPLC

Materials:

  • Crude peptide mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1 mL/min

    • Detection: 214 nm and 280 nm

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized to achieve baseline separation of the diastereomers.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two major peaks should correspond to the two diastereomers. Integrate the peak areas to determine the relative ratio.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Purification Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling 1. Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 2. Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling 3. Repeat Repeat Cycles Amino_Acid_Coupling->Repeat 4. Repeat->Fmoc_Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End Cleavage Cleavage from Resin Final_Deprotection->Cleavage 5. Crude_Peptide Crude Diastereomeric Peptide Mixture Cleavage->Crude_Peptide RP_HPLC RP-HPLC Separation Crude_Peptide->RP_HPLC Diastereomer_1 Purified Diastereomer 1 RP_HPLC->Diastereomer_1 Diastereomer_2 Purified Diastereomer 2 RP_HPLC->Diastereomer_2 MS_Analysis Mass Spectrometry (Confirmation) Diastereomer_1->MS_Analysis NMR_Analysis NMR Spectroscopy (Quantification) Diastereomer_1->NMR_Analysis Diastereomer_2->MS_Analysis Diastereomer_2->NMR_Analysis

Caption: Workflow for the synthesis and analysis of diastereomeric peptides using this compound.

References

Technical Support Center: Fmoc-DL-Ala-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-DL-Ala-OH in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: The reported solubility of Fmoc-Ala-OH in DMF can be inconsistent, with some sources indicating it is "clearly soluble" while others describe it as "sparingly".[1] Generally, a concentration of 0.5 M should be achievable under optimal conditions. For instance, both Fmoc-L-Ala-OH and Fmoc-D-Ala-OH have been reported to be clearly soluble in DMF at a concentration of 0.5 M. However, solubility can be influenced by several factors, including the purity of the this compound and the DMF, water content, and temperature.

Q2: What are the primary causes of poor solubility of this compound in DMF?

A2: Poor solubility of this compound in DMF can be attributed to several factors:

  • Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to intermolecular π-π stacking, causing the molecules to aggregate and precipitate out of solution.

  • Solvent Quality: The presence of impurities or water in the DMF can significantly reduce the solubility of Fmoc-protected amino acids. DMF can degrade over time to produce dimethylamine, which can also affect the reaction.[2]

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might be challenging.

  • Compound Purity: Impurities in the this compound solid can hinder dissolution.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, several alternative solvents and solvent systems can be used, particularly if solubility in DMF is a persistent issue.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many Fmoc-protected amino acids.[3] For Fmoc-Ala-OH, a solubility of 50 mg/mL (160.60 mM) in DMSO has been reported, though it may require sonication to fully dissolve.[3]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another common polar aprotic solvent used in solid-phase peptide synthesis (SPPS) and can be a good alternative to DMF.[2]

  • "Green" Solvents and Mixtures: In an effort to move away from hazardous solvents, researchers are exploring more environmentally friendly alternatives. These include 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate, and binary mixtures such as DMSO/ethyl acetate or DMSO/2-MeTHF.[4][5]

Q4: How do common additives in peptide synthesis affect the solubility of this compound?

Troubleshooting Guide

Issue: this compound is not dissolving completely in DMF at the desired concentration.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solvent Quality - Use high-purity, anhydrous DMF. - Use freshly opened DMF or DMF that has been stored properly under an inert atmosphere. - Consider degassing the DMF to remove dissolved amines.[2]
Low Temperature - Gently warm the solution to 30-40°C. Avoid excessive heat, which could lead to degradation. - Use an ultrasonic bath to aid dissolution through sonication.
Aggregation - Prepare a more dilute solution. - First, dissolve the this compound in a small amount of DMSO and then dilute with DMF to the final desired concentration.
Impure this compound - Verify the purity of the this compound using an appropriate analytical method such as HPLC. - If necessary, purify the this compound by recrystallization.

Experimental Protocols

Protocol for Quantitative Solubility Determination of this compound

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent using HPLC.[6]

Materials:

  • This compound

  • Solvent of interest (e.g., DMF)

  • Vials with magnetic stir bars

  • Thermostatically controlled shaker or stirrer

  • Syringe filters (0.2 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

  • Equilibration:

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved solids.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that is within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or M.

HPLC Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in the solvent.

  • Perform a series of dilutions to create at least five standard solutions of different concentrations.

  • Inject each standard into the HPLC and record the peak area.

  • Plot the peak area versus concentration to generate a linear calibration curve.

Visual Guides

Troubleshooting_Workflow cluster_start Start: Solubility Issue cluster_check_quality Step 1: Verify Quality cluster_physical_methods Step 2: Apply Physical Methods cluster_change_solvent Step 3: Modify Solvent System cluster_outcome Outcome start This compound fails to dissolve in DMF check_solvent Use fresh, anhydrous DMF? start->check_solvent check_solvent->start No, correct first check_reagent Check this compound purity (HPLC)? check_solvent->check_reagent Yes check_reagent->start sonicate Sonicate the mixture? check_reagent->sonicate Yes heat Gently warm (30-40°C)? sonicate->heat Still not dissolved success Solubility Achieved sonicate->success Dissolved add_dmso Add a small amount of DMSO? heat->add_dmso Still not dissolved heat->success Dissolved switch_solvent Switch to an alternative solvent (e.g., NMP, DMSO)? add_dmso->switch_solvent Still not dissolved add_dmso->success Dissolved switch_solvent->success Dissolved failure Persistent Issue: Re-evaluate protocol switch_solvent->failure Still not dissolved

Caption: Troubleshooting workflow for this compound solubility issues in DMF.

Logical_Relationship cluster_factors Factors Influencing Solubility cluster_outcome Outcome Fmoc_Group Fmoc Group (π-π stacking, aggregation) Solubility This compound Solubility Fmoc_Group->Solubility Solvent Solvent Properties (Polarity, Purity, Water Content) Solvent->Solubility Conditions Physical Conditions (Temperature, Sonication) Conditions->Solubility Additives Coupling Additives (HOBt, DIC, DIPEA) Additives->Solubility

References

Technical Support Center: Optimizing Fmoc Deprotection for DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Fmoc deprotection of DL-alanine in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection of an amino acid like alanine?

A standard and widely used method for Fmoc deprotection is treatment with a 20% piperidine solution in N,N-dimethylformamide (DMF).[1][2] A typical cycle involves an initial treatment for 5-10 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc group.[3]

Q2: Is DL-alanine considered a "difficult" amino acid for Fmoc deprotection?

Generally, alanine is not considered a sterically hindered or "difficult" amino acid for Fmoc deprotection. However, challenges can arise depending on the peptide sequence.[3] In sequences containing repeating alanine residues (poly-alanine), the peptide chain can aggregate, hindering reagent access and significantly slowing down the deprotection process.[4]

Q3: How does the deprotection time for alanine compare to other amino acids?

Q4: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection results in the N-terminal amine of the growing peptide chain remaining blocked. This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.

Q5: How can I monitor the completeness of the Fmoc deprotection reaction?

Both qualitative and quantitative methods are available to monitor Fmoc deprotection. The Kaiser test is a common qualitative colorimetric assay that detects the presence of free primary amines.[3] For quantitative, real-time monitoring, UV spectrophotometry can be used to track the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance at approximately 301 nm.[7]

Troubleshooting Guide

This section addresses common issues encountered during the Fmoc deprotection of DL-alanine and provides systematic solutions.

Issue Potential Cause(s) Recommended Action(s)
Incomplete Deprotection (Negative Kaiser Test) 1. Peptide Aggregation: Common in hydrophobic or poly-alanine sequences.[4] 2. Suboptimal Reagents: Degraded piperidine or impure DMF. 3. Insufficient Reaction Time: Standard times may be too short for the specific sequence.[4] 4. Poor Resin Swelling: Inadequate swelling hinders reagent penetration.1. Modify Protocol: Use a stronger deprotection solution (e.g., add 1-2% DBU) or perform the deprotection at a slightly elevated temperature. 2. Verify Reagents: Use fresh, high-quality piperidine and peptide synthesis-grade DMF. 3. Extend Deprotection Time: Increase the duration of the piperidine treatments. For difficult sequences, automated synthesizers can extend the time based on UV monitoring.[4] 4. Ensure Proper Swelling: Allow the resin to swell completely in DMF for at least 30 minutes before starting the synthesis.[3]
Low Peptide Yield or Purity 1. Accumulation of Deletion Sequences: Caused by repeated incomplete deprotection cycles. 2. Side Reactions: Aspartimide formation can occur, especially with adjacent aspartic acid residues.[1]1. Optimize Deprotection at Each Step: Use UV monitoring to ensure deprotection is complete before proceeding to the next coupling step.[8] 2. Sequence Considerations: If aspartimide formation is a concern, consider using alternative side-chain protecting groups or modified coupling strategies.
Slow Deprotection in Poly-Alanine Sequences Interchain/Intrachain Aggregation: The formation of secondary structures (β-sheets) can physically block the Fmoc group.[4]1. Extended Deprotection Times: Significantly increase the deprotection time. For a poly-alanine peptide, the time required to remove the Fmoc group from the first five alanine residues was 20-30 minutes, but for the next five, it increased to 100-170 minutes.[4] 2. Chaotropic Agents: Consider the addition of chaotropic agents to disrupt secondary structures, although this should be done with caution to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol outlines a typical manual Fmoc deprotection cycle for an amino acid such as alanine.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture gently at room temperature for 5-10 minutes.[3]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution to the resin and agitate for 15-20 minutes.[3]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Kaiser Test (Qualitative Monitoring)

This test is used to detect the presence of free primary amines on the resin after deprotection.

  • Sample Collection: After the final DMF wash of the deprotection step, collect a small sample of resin beads (approximately 1-2 mg).

  • Reagent Addition: Place the resin beads in a small test tube and add:

    • 2-3 drops of 76% phenol in ethanol.

    • 2-3 drops of 0.0002 M KCN in pyridine.

    • 2-3 drops of 0.28 M ninhydrin in ethanol.

  • Heating: Heat the test tube at 100°C for 5 minutes.[9]

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, signifying successful deprotection.

    • Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and deprotection is incomplete.

Protocol 3: UV Monitoring (Quantitative Monitoring)

This method allows for real-time monitoring of the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the filtrate.

  • Setup: Use a peptide synthesizer equipped with a UV detector or a continuous-flow system with an in-line spectrophotometer. Set the detection wavelength to ~301 nm.[7]

  • Deprotection and Monitoring: During the Fmoc deprotection step, continuously pass the filtrate from the reaction vessel through the UV detector.

  • Data Analysis: A peak in UV absorbance will be observed as the dibenzofulvene-piperidine adduct is formed and washed away. The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc groups are being removed.[7] Automated synthesizers can use this data to automatically extend the deprotection time until the baseline is reached.[4]

Visual Guides

Fmoc_Deprotection_Workflow Fmoc Deprotection Workflow start Start: Fmoc-Protected Peptide-Resin wash1 Wash with DMF (3x) start->wash1 deprotect1 Add 20% Piperidine/DMF (5-10 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (15-20 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash with DMF (5-6x) drain2->wash2 monitoring Monitoring Step (Kaiser Test or UV) wash2->monitoring end_deprotected Deprotected Peptide-Resin (Ready for Coupling) monitoring->end_deprotected Complete end_incomplete Incomplete Deprotection (Troubleshoot) monitoring->end_incomplete Incomplete

Caption: A standard workflow for the Fmoc deprotection of a peptide-resin.

Troubleshooting_Deprotection Troubleshooting Incomplete Fmoc Deprotection start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check_reagents Are reagents (Piperidine, DMF) fresh and high quality? start->check_reagents remedy_reagents Replace with fresh reagents check_reagents->remedy_reagents No check_sequence Is the sequence known to aggregate (e.g., poly-alanine)? check_reagents->check_sequence Yes remedy_reagents->start remedy_aggregation Extend deprotection time significantly. Consider stronger base (e.g., DBU). check_sequence->remedy_aggregation Yes extend_time Extend standard deprotection time and re-test. check_sequence->extend_time No success Deprotection Complete remedy_aggregation->success extend_time->success

References

Technical Support Center: Purification Strategies for Reactions Involving Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of reaction mixtures containing unreacted Fmoc-DL-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound can be effectively removed using several standard laboratory techniques. The most common and efficient method is acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group on the this compound. By washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate, the this compound is converted to its water-soluble carboxylate salt, which is then extracted into the aqueous phase. Your desired neutral organic product remains in the organic layer.[1][2] Other potential methods, depending on the properties of your desired product, include column chromatography and recrystallization .

Q2: What is the principle behind acid-base extraction for removing this compound?

A2: The principle of acid-base extraction relies on the differential solubility of a compound in its neutral and ionic forms.[1][2] this compound, with its carboxylic acid group, is an acidic organic compound that is generally more soluble in organic solvents than in water. When a mild aqueous base (e.g., sodium bicarbonate solution) is introduced, it deprotonates the carboxylic acid, forming a sodium carboxylate salt. This salt is an ionic compound and is significantly more soluble in the aqueous layer than in the organic layer. This change in solubility allows for the selective transfer of the unreacted this compound from the organic phase to the aqueous phase, thus purifying your desired neutral product that remains in the organic phase.

Q3: Are there alternative methods to acid-base extraction for this purification?

A3: Yes, other purification techniques can be employed. Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. By choosing an appropriate solvent system (mobile phase) and stationary phase (e.g., silica gel), you can achieve good separation of your product from unreacted this compound. Recrystallization can also be an effective purification method if your desired product is a solid and has significantly different solubility properties from this compound in a particular solvent system.[3][4] This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the less soluble compound will crystallize out, leaving the more soluble impurities in the solution.[3][4]

Q4: Will the basic conditions of the extraction affect my desired product?

A4: The use of a mild base like sodium bicarbonate is generally safe for many organic compounds. However, if your desired product contains base-labile functional groups, such as esters, you should exercise caution. In such cases, it is crucial to use a weak base and minimize the exposure time. If your product is highly sensitive to basic conditions, column chromatography might be a more suitable purification method.

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause Solution
Poor separation of layers (emulsion formation) - Vigorous shaking of the separatory funnel.- High concentration of reactants or products.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If the problem persists, filter the mixture through a pad of celite.
Low recovery of the desired product - The desired product has some solubility in the aqueous base.- Incomplete extraction of the product from the aqueous layer after acidification (if applicable).- The product is partially hydrolyzed by the base.- Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.- Use a milder base or reduce the extraction time.- Ensure the pH is sufficiently acidic during the back-extraction of an acidic product.
Incomplete removal of this compound - Insufficient amount of aqueous base used.- Not enough extractions performed.- The pH of the aqueous layer is not basic enough.- Use a slight excess of the aqueous base to ensure complete deprotonation of the this compound.- Perform at least two to three washes with the aqueous base.- Check the pH of the aqueous layer after extraction to ensure it is basic.
Column Chromatography
Issue Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system (mobile phase).- Systematically vary the polarity of the solvent system. A good starting point for separating Fmoc-amino acids is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape.
Product is stuck on the column - The solvent system is not polar enough.- The product is interacting strongly with the silica gel.- Gradually increase the polarity of the mobile phase.- If the product is acidic, adding a small amount of acetic acid to the eluent can help. If the product is basic, a small amount of triethylamine or pyridine can be added.
Co-elution of product and impurity - The chosen solvent system does not provide adequate resolution.- Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).- Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Acid-Base Extraction for Removal of Unreacted this compound

This protocol assumes the desired product is a neutral organic compound.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately half the volume of the organic layer).

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase and the lower layer the aqueous phase (this depends on the density of the organic solvent used).

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times to ensure complete removal of the this compound.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

  • Recovery of this compound (Optional): Combine the aqueous layers from the extractions. Acidify the solution with a strong acid (e.g., 1M HCl) until the pH is acidic (check with pH paper). The this compound will precipitate out and can be collected by filtration.

Quantitative Data

The efficiency of purification methods can vary significantly depending on the specific reaction conditions and the properties of the desired product. The following table provides representative data for the removal of Fmoc-protected amino acids using acid-base extraction.

Purification MethodContaminantTypical Purity of Final ProductTypical Recovery Yield of Desired ProductReference
Acid-Base Extraction (NaHCO₃ wash) Unreacted Fmoc-amino acid>95%85-95%General organic chemistry principles
Column Chromatography (Silica Gel) Unreacted Fmoc-amino acid and other byproducts>98%70-90%Dependent on specific separation
Recrystallization Fmoc-β-Ala-OH>99.5% (after two recrystallizations)43% (significant loss of product)[4]

Visualizing the Workflow

A general workflow for the removal of unreacted this compound via acid-base extraction is depicted below.

G cluster_0 Reaction Work-up cluster_1 Purification start Crude Reaction Mixture (Product + Unreacted this compound) in Organic Solvent add_base Add Saturated NaHCO3 (aq) start->add_base extract Liquid-Liquid Extraction (Separatory Funnel) add_base->extract separate Separate Layers extract->separate organic_layer Organic Layer: Desired Product separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Fmoc-DL-Ala-O- Na+ separate->aqueous_layer Aqueous Phase wash_organic Wash with Brine organic_layer->wash_organic acidify Acidify with HCl (aq) aqueous_layer->acidify dry_organic Dry over Na2SO4 wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate pure_product Purified Product concentrate->pure_product precipitate Precipitate this compound acidify->precipitate recover Recovered this compound precipitate->recover

Caption: Workflow for removing unreacted this compound using acid-base extraction.

References

Technical Support Center: Peptide Synthesis & Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered when incorporating DL-alanine to improve peptide purity and stability.

Frequently Asked Questions (FAQs)

Q1: What is DL-alanine and why is it incorporated into synthetic peptides?

DL-alanine is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-alanine and L-alanine.[1] While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids, such as D-alanine from a DL-alanine mixture, into a peptide chain serves a strategic purpose. A primary benefit is to increase the peptide's stability by enhancing its resistance to proteolytic degradation.[2] Enzymes that typically degrade peptides are specific to L-amino acid configurations, making peptides with D-amino acids less susceptible to cleavage and thus extending their in-vivo half-life.

Q2: How does incorporating a racemic amino acid like DL-alanine affect final peptide purity?

Using a racemic mixture like DL-alanine will result in the synthesis of two distinct peptide sequences, known as diastereomers. One diastereomer will contain L-alanine at the specified position, and the other will contain D-alanine. These two peptides will have identical masses but different three-dimensional structures. Consequently, during analysis by reverse-phase HPLC, they may appear as two separate, closely eluting peaks. This is an expected outcome and a primary consideration for the purification strategy.

Q3: What are the main challenges associated with synthesizing alanine-rich peptides?

The primary challenge in synthesizing peptides with a high content of hydrophobic amino acids like alanine is aggregation.[3] Alanine-rich sequences have a strong tendency to form stable secondary structures, such as β-sheets, which can lead to the peptide chains clumping together on the solid-phase resin.[3][4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which results in low yields and a high percentage of deletion-sequence impurities.[2][5]

Q4: What strategies can be employed to minimize peptide aggregation during synthesis?

To overcome aggregation, several strategies can be implemented to disrupt the secondary structures that cause it:

  • Microwave-Assisted Synthesis: Using microwave irradiation can increase the energy of the system, which helps to disrupt intermolecular interactions and accelerate coupling reactions.[3][5]

  • Specialized Reagents and Solvents: Switching to solvents like N-methylpyrrole (NMP) or adding chaotropic salts can help to break up hydrogen bonds that lead to aggregation.[5]

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on an amino acid can prevent hydrogen bonding.[5]

  • Pseudoproline Dipeptides: These modified dipeptides introduce a "kink" into the growing peptide chain, effectively disrupting the formation of stable secondary structures.[2][6]

Q5: What are the best analytical methods to verify the purity of a peptide containing DL-alanine?

A combination of methods is essential for comprehensive analysis:

  • Reverse-Phase HPLC (RP-HPLC): This is the primary technique for determining the overall purity of the peptide product.[7][8] It can often separate the D- and L-alanine-containing diastereomers.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm that the synthesized peptide has the correct molecular weight.[7][9]

  • Chiral Purity Analysis: To confirm the presence and ratio of the D- and L-isomers, a specific chiral analysis is required. This can be achieved by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography coupled with mass spectrometry (HPLC-ESI-MS/MS).[9][10]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool that can determine the 3D structure of peptides and help distinguish between different isomeric forms.[11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low crude peptide purity with many deletion sequences observed in Mass Spectrometry. On-resin aggregation: The growing peptide chains are clumping together, preventing reagents from reaching the reactive sites. This is common with hydrophobic or alanine-rich sequences.[2][5]1. Re-synthesize the peptide using microwave assistance to disrupt aggregation.[5] 2. Incorporate a pseudoproline dipeptide or a backbone-protected (Hmb/Dmb) amino acid every 6-7 residues to break up secondary structures.[5] 3. Switch the synthesis solvent from DMF to NMP or add a chaotropic salt.[5]
Mass Spectrometry shows the correct mass, but RP-HPLC shows two major peaks instead of one. Diastereomer Formation: The use of DL-alanine has resulted in two different peptide isomers (one with D-Ala, one with L-Ala). These have the same mass but different structures, causing them to separate on HPLC.This is an expected outcome. The two peaks represent your two products. Proceed with purification to isolate each diastereomer if required for your application. Optimize the HPLC gradient to achieve baseline separation between the two peaks.
The synthesis reaction fails to proceed, and the synthesis resin shrinks or does not swell properly. Severe Peptide Aggregation: The peptide has become so aggregated that it is effectively insoluble on the resin, preventing any further reactions from occurring.[5]1. The synthesis must be restarted. 2. Choose a different type of resin, such as a PEG-modified resin (e.g., TentaGel), which can help to solvate the growing peptide chain.[6] 3. Employ a combination of anti-aggregation strategies from the outset, such as using pseudoproline dipeptides and microwave synthesis.[2][5][6]
The final purified peptide shows low net content when quantified by Amino Acid Analysis (AAA). Presence of non-peptide impurities: The HPLC purity value only reflects the percentage of the target peptide relative to other peptide-related impurities.[7] The final lyophilized product also contains water and trifluoroacetate (TFA) salts from the purification process, which are not detected by UV on HPLC but contribute to the total mass.1. Ensure high-quality reagents were used throughout the synthesis to minimize side-product formation.[2] 2. Use Amino Acid Analysis (AAA) to determine the exact net peptide content, which is the most accurate method for quantification.[7][9] 3. If a specific salt form is required, perform salt exchange after purification.

Data Presentation

Table 1: Common Peptide Impurities and Their Origins

Impurity TypeDescriptionCommon CauseAnalytical Detection
Truncated/Deletion SequencesPeptides missing one or more amino acids.Incomplete coupling or deprotection reactions, often due to peptide aggregation.[7][8]HPLC and Mass Spectrometry
Incomplete DeprotectionResidual protecting groups (e.g., Boc, tBu) remaining on the peptide side chains.Suboptimal cleavage conditions or inefficient deprotection steps during synthesis.[7][8]HPLC and Mass Spectrometry
Diastereomers / IsomersPeptides with the same sequence but different stereochemistry at one or more amino acids.Incorporation of racemic (DL) amino acids or racemization during coupling steps.[8][11]High-resolution HPLC, Chiral Chromatography, NMR[10][11]
Reagent AdductsCovalent modification of the peptide by reagents used in the cleavage process (e.g., TFA).Side reactions occurring during the final cleavage from the resin.[7]Mass Spectrometry

Table 2: Recommended Peptide Purity Levels for Various Applications

Purity LevelRecommended Use
Unpurified (>50%)High-throughput screening, antibody generation.[7]
>80-95%Standard purity for general research, enzyme-substrate studies, and non-quantitative bioassays.[7]
>95-98%In-vitro bioassays, cell-based assays, NMR studies, X-ray crystallography, and use as mass spectrometry standards.[7]

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) with DL-Alanine

This protocol outlines the manual synthesis of a peptide using the standard Fmoc/tBu strategy.[6][12][13]

1. Resin Preparation:

  • Place the appropriate amount of Fmoc-Rink Amide resin in a reaction vessel.
  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3x).

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain.
  • Repeat with a fresh 20% piperidine solution for 15 minutes.
  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

3. Amino Acid Coupling (Example: Coupling Fmoc-DL-Ala-OH):

  • In a separate tube, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
  • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate at room temperature for 1-2 hours.
  • Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (blue), the coupling is incomplete and should be repeated ("double coupling").

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, add a solution of acetic anhydride and DIPEA in DMF.
  • Agitate for 20 minutes and then wash with DMF (3x).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with DCM (3x) and dry it under vacuum.
  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
  • Dry the final peptide pellet under vacuum.

Protocol 2: Purity Analysis by RP-HPLC

This protocol provides a general method for analyzing peptide purity.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of the crude or purified peptide at 1 mg/mL in an appropriate solvent (e.g., 50% acetonitrile/water).

2. HPLC System and Column:

  • System: A standard HPLC or UHPLC system with a UV detector.
  • Column: A C18 reverse-phase column is typically used.[7]
  • Detection Wavelength: 215 nm, which is optimal for detecting the peptide bond.[7]

3. Mobile Phases:

  • Solvent A: 0.1% TFA in HPLC-grade water.
  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

4. Chromatographic Run:

  • Injection Volume: 10-20 µL.
  • Flow Rate: 1.0 mL/min (for standard analytical columns).
  • Gradient: A typical gradient runs from 5% Solvent B to 95% Solvent B over 20-30 minutes. This gradient should be optimized based on the hydrophobicity of the peptide.
  • Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Quality Control start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 2. Amino Acid Coupling (e.g., this compound + HBTU/DIPEA) deprotection->coupling wash1 Wash (DMF) coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin double_couple Repeat Coupling ninhydrin->double_couple Positive next_aa Couple Next Amino Acid ninhydrin->next_aa Negative double_couple->coupling next_aa->deprotection More AAs final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Last AA cleavage 3. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 4. Ether Precipitation cleavage->precipitation purification 5. Purification (RP-HPLC) precipitation->purification analysis 6. Analysis (LC-MS, Chiral HPLC, AAA) purification->analysis final_product Final Lyophilized Peptide analysis->final_product

Caption: Experimental workflow for peptide synthesis incorporating DL-alanine.

G cluster_mass_correct Mass is Correct cluster_mass_incorrect Mass is Incorrect start Start: Low Crude Purity in HPLC Analysis ms_check Check Mass Spec Data start->ms_check hplc_peaks How many major peaks in HPLC? ms_check->hplc_peaks Correct Mass mass_type What does MS show? ms_check->mass_type Incorrect Mass one_peak One major peak, many small peaks hplc_peaks->one_peak One two_peaks Two major peaks hplc_peaks->two_peaks Two solution1 Cause: Incomplete coupling/ deprotection side products. Solution: Optimize synthesis (microwave, better reagents). one_peak->solution1 solution2 Cause: Expected diastereomers from DL-alanine. Solution: Optimize HPLC method to separate isomers for purification. two_peaks->solution2 deletion Mass corresponding to deletion sequences. mass_type->deletion solution3 Cause: Severe aggregation led to incomplete coupling/deprotection. Solution: Re-synthesize using anti-aggregation strategies (pseudoprolines, Dmb groups). deletion->solution3

Caption: Troubleshooting logic for low purity in peptide synthesis experiments.

References

Technical Support Center: Synthesis of Peptides with Racemic Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of peptides containing racemic residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides with a racemic amino acid?

Synthesizing peptides with a racemic amino acid introduces significant complexity, primarily due to the formation of diastereomers. These are stereoisomers that are not mirror images and often exhibit different physicochemical properties. The main challenges include:

  • Formation of Diastereomers: The coupling of a racemic amino acid to a chiral peptide chain results in two diastereomeric peptides. For example, coupling a D/L-amino acid to an L-peptide chain will produce both an L-D and an L-L peptide.

  • Difficult Purification: Diastereomers can be challenging to separate due to their similar structures and properties.[1][2] Standard purification techniques like reverse-phase HPLC may not be sufficient to achieve baseline separation.[3]

  • Complex Analysis: Characterizing the final product requires analytical methods capable of distinguishing between and quantifying the different diastereomers to ensure the desired stereochemical purity.[4][5][6]

  • Altered Biological Activity: The presence of different stereoisomers can lead to peptides with altered or reduced biological activity and potentially different pharmacological profiles.[7]

Q2: What is racemization and how does it occur during peptide synthesis?

Racemization is the process where a pure enantiomer (e.g., an L-amino acid) is converted into a mixture of both L- and D-enantiomers.[7][8] This loss of stereochemical integrity is a major side reaction in peptide synthesis.[9] The two primary mechanisms for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[7][10] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine can produce both the desired and the undesired diastereomer.[10]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base to form an achiral enolate intermediate.[8][10] This pathway is more prevalent under strongly basic conditions.[10]

Q3: Which amino acids are most susceptible to racemization?

While any chiral amino acid can undergo racemization, some are more prone to it under standard synthesis conditions.[7] Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[7][10][11] Other amino acids that are more prone to this side reaction include Serine (Ser) and Phenylalanine (Phe).[7]

Q4: How can racemization be minimized during peptide synthesis?

Several strategies can be employed to suppress racemization:

  • Choice of Coupling Reagents and Additives: Using coupling reagents known for low racemization, such as those based on uronium/guanidinium salts (e.g., HATU, HBTU) in combination with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), can significantly reduce racemization.[7][9][11][12][13]

  • Control of Reaction Temperature: Performing the coupling reaction at lower temperatures (e.g., 0°C) can help to minimize the rate of racemization.[7]

  • Solvent Selection: Using less polar solvents may help reduce racemization, although solvent choice is often dictated by reagent solubility and resin swelling.[7][14]

  • Base Selection and Concentration: The choice and amount of base used can influence racemization.[8] Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger bases like diisopropylethylamine (DIPEA).[13] Use the minimum amount of base necessary for the reaction.[7]

Troubleshooting Guide

Issue 1: My final peptide product shows two or more peaks on the HPLC that are difficult to separate.

This is a common indication of diastereomer formation.

  • Initial Assessment:

    • Confirm the identity of the peaks using mass spectrometry. Diastereomers will have the same mass.

    • If the mass is confirmed, you are likely dealing with diastereomers.

  • Troubleshooting Steps:

    • Optimize HPLC Separation:

      • Modify the Gradient: Use a shallower gradient during the elution of your peaks of interest.[3]

      • Change the Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to another ion-pairing agent might improve resolution.

      • Alter the Temperature: Changing the column temperature can affect selectivity.

    • Employ Chiral Chromatography: If optimizing reverse-phase HPLC is unsuccessful, using a chiral HPLC column is the most effective way to separate diastereomers.[3][15]

    • Review Synthesis Strategy: If separation is not feasible and a specific stereoisomer is required, consider a stereospecific synthesis route using an enantiomerically pure amino acid from the start.

Issue 2: I am observing significant racemization of a specific amino acid in my peptide sequence.

  • Initial Assessment:

    • Identify the racemizing residue. This can be done by hydrolyzing the peptide and analyzing the amino acid composition using a chiral method (e.g., chiral GC or HPLC after derivatization).[16]

  • Troubleshooting Steps:

    • Optimize Coupling Conditions for the Problematic Residue:

      • Change the Coupling Reagent: Switch to a reagent known for lower racemization. See the table below for a comparison of common coupling reagents.

      • Add Racemization Suppressants: Ensure additives like HOBt or HOAt are being used.[11]

      • Lower the Temperature: Perform the coupling step for the susceptible amino acid at a reduced temperature.[7]

    • Protecting Group Strategy: For amino acids like Histidine, side-chain protection can help reduce racemization.[11]

Quantitative Data Summary

The choice of coupling reagent and additives significantly impacts the degree of racemization.

Coupling ReagentAdditive% D-Isomer Formation (Example Coupling)Reference
DICHOBtLow[11][13]
DICHOAtVery Low[13]
DICOxyma PureVery Low[12]
HBTUHOBtLow[13]
HATUHOAtVery Low[13]
PyBOPHOBtLow[13]

Note: The exact percentage of racemization can vary depending on the specific amino acids being coupled, the solvent, base, and temperature.

Experimental Protocols

Protocol 1: Standard Protocol for Minimizing Racemization during a Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-Fmoc-protected amino acid in DMF.

    • Add 3-5 equivalents of a racemization suppressant like Oxyma Pure or HOAt.[7]

    • Add 3-5 equivalents of a carbodiimide coupling reagent such as Diisopropylcarbodiimide (DIC).[7]

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For amino acids highly prone to racemization, consider conducting this step at 0°C.[7]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Peptide Diastereomers by Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System: Use a standard RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Apply a slow, linear gradient to increase the concentration of Mobile Phase B over 30-60 minutes. A shallow gradient (e.g., 0.5% B/minute) is often necessary to resolve diastereomers.[3]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: Integrate the peak areas of the separated diastereomers to determine their relative abundance.

Visualizations

Racemization_Mechanisms Mechanisms of Racemization During Peptide Coupling cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization Activated L-Amino Acid Activated L-Amino Acid Oxazolone Intermediate Oxazolone Intermediate Activated L-Amino Acid->Oxazolone Intermediate Cyclization Achiral Enolate Achiral Enolate Oxazolone Intermediate->Achiral Enolate -H+ (Base) Racemized Oxazolone Racemized Oxazolone Achiral Enolate->Racemized Oxazolone +H+ L-L and L-D Peptide L-L and L-D Peptide Racemized Oxazolone->L-L and L-D Peptide + Amine Activated L-Amino Acid_2 Activated L-Amino Acid Achiral Enolate_2 Achiral Enolate Activated L-Amino Acid_2->Achiral Enolate_2 -H+ (Strong Base) L- and D-Activated Amino Acid L- and D-Activated Amino Acid Achiral Enolate_2->L- and D-Activated Amino Acid +H+ L-L and L-D Peptide_2 L-L and L-D Peptide L- and D-Activated Amino Acid->L-L and L-D Peptide_2 + Amine

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting_Workflow Troubleshooting High Racemization Levels Start High Level of D-Isomer Detected CheckCoupling Review Coupling Conditions Start->CheckCoupling Reagent Change Coupling Reagent (e.g., to HATU/HOAt) CheckCoupling->Reagent Suboptimal Reagent? Temperature Lower Coupling Temperature (e.g., to 0°C) CheckCoupling->Temperature High Temp? Base Optimize Base (Use weaker base or less eq.) CheckCoupling->Base Excess/Strong Base? Solvent Consider Solvent Polarity CheckCoupling->Solvent Solvent Effect? Reanalyze Re-synthesize and Analyze Reagent->Reanalyze Temperature->Reanalyze Base->Reanalyze Solvent->Reanalyze

Caption: A logical workflow for troubleshooting high racemization levels.

Diastereomer_Separation_Workflow Workflow for Diastereomer Separation start Crude Peptide Mixture (Contains Diastereomers) rp_hplc Optimize RP-HPLC start->rp_hplc gradient Use Shallower Gradient rp_hplc->gradient No temp Change Column Temperature rp_hplc->temp No modifier Change Mobile Phase Modifier rp_hplc->modifier No end Pure Diastereomers rp_hplc->end Yes check_sep Separation Achieved? gradient->check_sep temp->check_sep modifier->check_sep chiral_hplc Use Chiral HPLC Column check_sep->chiral_hplc No check_sep->end Yes chiral_hplc->end end_fail Consider Resynthesis

Caption: A decision-making workflow for separating peptide diastereomers.

References

Validation & Comparative

A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between enantiomerically pure and racemic starting materials is a critical decision in peptide synthesis. This guide provides an objective comparison of the synthesis efficiency of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH, offering available experimental data to inform this selection.

While the fundamental reaction for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto alanine is the same for both the L-enantiomer and the DL-racemic mixture, the stereochemistry of the starting material can influence the overall efficiency of the synthesis, primarily impacting purification, yield, and purity of the final product. This comparison synthesizes available data to highlight these potential differences.

Data Summary

The following table summarizes quantitative data on the synthesis of this compound and Fmoc-L-Ala-OH based on available literature. It is important to note that this data is collated from different sources and not from a single, direct comparative study.

ParameterThis compoundFmoc-L-Ala-OHNotes
Reported Yield Data not explicitly found for a specific synthesis protocol.89.5% - 99%[1]Yields for Fmoc-L-Ala-OH vary based on the specific protocol and purification methods. A 90.2% yield is reported after recrystallization in one detailed protocol[2].
Purity Commercially available products are typically ≥98%.Commercially available products are typically ≥99.0% (HPLC)[3]. Purity of a synthesized batch was reported as 95%.Higher purity is often demanded for Fmoc-L-Ala-OH due to its use in the synthesis of stereochemically defined peptides.

Synthesis Workflow

The general workflow for the synthesis of both this compound and Fmoc-L-Ala-OH involves the reaction of the corresponding amino acid with an Fmoc-donating reagent in the presence of a base.

cluster_starting Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ala Alanine (DL or L) Reaction Reaction in Solvent (e.g., Dioxane/Water, Acetone/Water) Ala->Reaction Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_reagent->Reaction Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction Acidification Acidification Reaction->Acidification Extraction Extraction Acidification->Extraction Crystallization Crystallization/Purification Extraction->Crystallization Final_Product Fmoc-Ala-OH (DL or L) Crystallization->Final_Product

Caption: General synthesis workflow for Fmoc-Ala-OH.

Logical Relationship in Synthesis Efficiency

The stereochemistry of the starting alanine can influence several downstream steps in the synthesis, which in turn affects the overall efficiency.

cluster_key Key Differentiator Start Starting Material (DL-Alanine vs. L-Alanine) Reaction Fmoc Protection Reaction Start->Reaction Identical chemical reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Crystallization, Chromatography) Crude->Purification Final Isolated Yield & Purity Purification->Final Stereochem Stereochemistry Stereochem->Purification Influences crystallization and separation

Caption: Influence of stereochemistry on synthesis efficiency.

Experimental Protocols

Below are representative experimental protocols for the synthesis of Fmoc-L-Ala-OH. A similar protocol would be followed for this compound, starting with DL-alanine.

Protocol 1: Synthesis of Fmoc-L-Ala-OH with High Yield

Materials:

  • L-Alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Petroleum Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of L-alanine (1.78 g, 20 mmol) in 53 ml of 10% Na₂CO₃ is cooled in an ice bath.

  • A solution of Fmoc-Cl (5.17 g, 20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with stirring.

  • The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C.

  • The reaction mixture is poured into 1.5 liters of water and extracted twice with ether.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl, resulting in a white precipitate.

  • The precipitate is extracted three times with 500 ml of EtOAc.

  • The combined organic phase is washed with water, dried over MgSO₄, filtered, and evaporated.

  • The residue is treated with ether-petroleum ether and allowed to crystallize at 5°C.

  • The crude product is recrystallized from methanol-petroleum ether to yield colorless crystals of Fmoc-L-alanine.

  • Reported Yield: 90.2%[2].

Protocol 2: Alternative Synthesis of Fmoc-Ala-OH

Materials:

  • Alanine (L- or DL-)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • A solution of an Fmoc-OX derivative (20 mmol) in 100 mL of acetone is added dropwise to a stirred solution of Alanine (20 mmol) and NaHCO₃ (50 mmol) in 100 mL of water.

  • The reaction mixture is stirred overnight.

  • The mixture is concentrated under reduced pressure and then extracted with 50 mL of CH₂Cl₂ to remove unreacted Fmoc-OX derivatives.

  • The reaction mixture is cooled and acidified with 10% HCl to give a white solid.

  • The solid is filtered, washed several times with water, and dried.

  • Reported Yield: 89.5%[1].

Discussion of Synthesis Efficiency

The primary difference in the synthesis of this compound versus Fmoc-L-Ala-OH is not in the chemical reaction itself, but in the physical properties of the products, which can affect the purification and isolation steps.

  • Crystallization and Purification: Enantiomerically pure compounds and racemic mixtures can exhibit different crystallization behaviors. In some cases, racemic mixtures can form more stable crystal lattices (racemic compounds) or crystallize as a mixture of enantiomeric crystals (conglomerates). This can influence the choice of crystallization solvent and the efficiency of purification. While no direct comparative studies on the crystallization of this compound versus Fmoc-L-Ala-OH were found, this remains a potential point of divergence in their synthesis efficiency.

  • Purity Requirements: For most applications in peptide synthesis, particularly for the development of therapeutic peptides, the use of enantiomerically pure Fmoc-L-amino acids is required to produce a single, stereochemically defined final peptide. This necessitates stringent purity control for Fmoc-L-Ala-OH, which may involve more rigorous purification steps and potentially lower overall yields to achieve the desired enantiomeric and chemical purity. This compound, being a racemic mixture, is generally used in applications where stereochemistry is not critical, and thus the purification might be less demanding.

  • Analytical Characterization: The characterization of Fmoc-L-Ala-OH requires analysis of enantiomeric purity, often by chiral chromatography, which is an additional step not typically required for this compound.

References

A Comparative Guide to the Analytical Validation of DL-Alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-alanine, into peptides and proteins is a critical area of research with implications for drug development, understanding bacterial physiology, and the study of various diseases. Accurate and reliable analytical methods are essential to quantify the extent of D-alanine incorporation. This guide provides a comparative overview of the most common analytical techniques used for the validation of DL-alanine incorporation, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying D-alanine incorporation depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

ParameterChiral HPLC with Pre-column DerivatizationLC-MS/MS with Chiral DerivatizationEnzymatic Assay
Principle Separation of fluorescently-tagged diastereomeric derivatives on a chiral stationary phase.Separation of derivatized enantiomers followed by highly selective mass-based detection.Stereospecific enzymatic conversion of D-alanine, leading to a detectable signal.
Limit of Detection (LOD) ~0.3 µg/mL[1]~0.03 µg/mL[1]~1.5 µg/mL[1]
Limit of Quantitation (LOQ) ~1.0 µg/mL[1]~0.1 µg/mL[1]~5.0 µg/mL[1]
Linearity Range 1 - 100 µg/mL[1]0.1 - 500 nmol/mL[2]2 - 10 nmole (colorimetric)[3]
Accuracy (% Recovery) HighVery HighModerate to High
Precision (%RSD) ≤15%[4]≤15%[4]Variable
Specificity High (chiral separation)[1]Very High (mass filtering)[1]High (enzyme-dependent)
Throughput ModerateHighHigh (plate-based)
Instrumentation HPLC with fluorescence detectorLC-MS/MS systemPlate reader (spectrophotometer or fluorometer)
Sample Preparation Derivatization requiredDerivatization and purification often necessaryMinimal for clean samples

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for each of the compared techniques.

Chiral HPLC with Pre-column Derivatization

This method offers a balance of selectivity and accessibility for laboratories equipped with standard HPLC systems.[1]

Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of D-alanine (1 mg/mL) in ultrapure water. Create calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Peptide Hydrolysis: The peptide or protein sample must first be hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours.

  • Sample Extraction: For complex biological samples, perform a protein precipitation step, for example, with acetonitrile. Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 0.1 M borate buffer (pH 9.5).

  • Derivatization: To 100 µL of the standard or reconstituted sample, add 50 µL of o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) derivatizing reagent. Vortex the mixture and allow it to react for 2 minutes at room temperature. Stop the reaction by adding 10 µL of 1 M HCl.

HPLC Conditions:

  • Column: A chiral stationary phase column, such as an Astec® CHIROBIOTIC® T.

  • Mobile Phase A: 25 mM sodium phosphate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, increase to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

LC-MS/MS with Chiral Derivatization

This technique provides the highest sensitivity and selectivity, making it ideal for detecting low levels of D-alanine incorporation.

Sample Preparation and Derivatization:

  • Peptide Hydrolysis: Hydrolyze the peptide sample as described for the HPLC method.

  • Derivatization with Marfey's Reagent:

    • Redissolve the hydrolyzed amino acid sample in 25 µL of 0.5 M NaHCO₃.

    • Add 20 µL of 1 mg/mL Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetonitrile.

    • Incubate at 60°C for 3 hours with gentle mixing.[5]

  • Sample Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to remove excess derivatization reagent and other interfering substances. Elute the derivatized amino acids with an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

LC-MS/MS Conditions:

  • Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 95% B over 10 minutes.[1]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Use Multiple Reaction Monitoring (MRM) to detect the specific parent-daughter ion transitions for the derivatized D- and L-alanine.

Enzymatic Assay

Enzymatic assays offer a convenient and high-throughput method, particularly for screening purposes.

Assay Protocol:

  • Sample Preparation: Prepare samples and D-alanine standards in a 96-well plate. For peptide samples, hydrolysis is required to liberate free D-alanine.

  • Enzymatic Reaction:

    • This assay utilizes a coupled enzyme system. First, D-amino acid oxidase (DAAO) specifically oxidizes D-alanine, producing pyruvate and hydrogen peroxide.[1]

    • The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate (e.g., Amplex Red), resulting in a detectable signal.

  • Procedure:

    • Add a reaction mixture containing DAAO, HRP, and the substrate to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.[1]

    • Measure the absorbance (e.g., at 570 nm for a colorimetric assay) or fluorescence (e.g., excitation at 535 nm and emission at 587 nm for a fluorometric assay) using a microplate reader.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Peptide_Sample Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide_Sample->Hydrolysis Derivatization Derivatization (OPA/NAC) Hydrolysis->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Chiral_Column Chiral Column Separation HPLC_Injection->Chiral_Column Fluorescence_Detection Fluorescence Detection Chiral_Column->Fluorescence_Detection Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis

Caption: Workflow for Chiral HPLC Analysis of D-Alanine Incorporation.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide_Sample Peptide Sample Hydrolysis Acid Hydrolysis Peptide_Sample->Hydrolysis Derivatization Derivatization (Marfey's Reagent) Hydrolysis->Derivatization SPE_Cleanup SPE Cleanup Derivatization->SPE_Cleanup LC_Separation LC Separation (C18 Column) SPE_Cleanup->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS Analysis of D-Alanine Incorporation.

Signaling_Pathway_Enzymatic_Assay D_Alanine D-Alanine DAAO D-Amino Acid Oxidase (DAAO) D_Alanine->DAAO Pyruvate Pyruvate DAAO->Pyruvate H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Detectable_Product Detectable Product (Color/Fluorescence) HRP->Detectable_Product Substrate Chromogenic/ Fluorogenic Substrate Substrate->HRP

Caption: Principle of the Coupled Enzymatic Assay for D-Alanine Detection.

References

A Comparative Guide to the NMR Characterization of Fmoc-DL-Ala-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is a critical step in ensuring the quality and integrity of synthesized peptides. N-protected amino acids, the fundamental building blocks of solid-phase peptide synthesis (SPPS), require thorough analytical validation. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-DL-Ala-OH and two common alternatives: Boc-DL-Ala-OH and Cbz-DL-Ala-OH. The supporting experimental data, presented in standardized tables, offers a clear comparison of their spectral features.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Boc-DL-Ala-OH, and Cbz-DL-Ala-OH. These values are essential for the structural verification and purity assessment of these key reagents.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Functional GroupThis compound (in DMSO-d6)[1]Boc-DL-Ala-OH (in CDCl₃)Cbz-DL-Ala-OH (in CDCl₃)
Ala-CH₃1.30 (d)1.44 (d)1.44 (d)
Ala-CH4.03 (m)4.34 (p)4.40 (p)
Ala-NH7.70 (d)5.05 (br s)5.15 (br d)
Ala-COOH12.6 (br s)9.85 (br s)10.9 (br s)
Fmoc-CH4.24 (t)--
Fmoc-CH₂4.30 (d)--
Fmoc-Aromatic7.35 (m), 7.43 (m), 7.74 (m), 7.90 (d)--
Boc-(CH₃)₃-1.45 (s)-
Cbz-CH₂--5.11 (s)
Cbz-Aromatic--7.35 (m)

d: doublet, t: triplet, q: quartet, p: pentet, m: multiplet, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon AtomThis compound (in DMSO-d6)Boc-DL-Ala-OH (in CDCl₃)Cbz-DL-Ala-OH (in CDCl₃)
Ala-CH₃16.918.518.6
Ala-CH50.149.349.5
Ala-COOH174.5178.9178.5
Fmoc-CH46.6--
Fmoc-CH₂65.7--
Fmoc-Aromatic120.1, 125.3, 127.1, 127.6--
Fmoc-Quaternary140.7, 143.8--
Fmoc-C=O156.1--
Boc-C(CH₃)₃-80.0-
Boc-C(CH₃)₃-28.3-
Boc-C=O-155.3-
Cbz-CH₂--67.1
Cbz-Aromatic--128.1, 128.2, 128.5
Cbz-Quaternary--136.1
Cbz-C=O--155.8

Experimental Protocol for NMR Characterization

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Using a Pasteur pipette with a cotton plug, transfer the solution to a clean 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • All chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of N-protected amino acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup Insert Sample acquire_1H Acquire ¹H NMR instrument_setup->acquire_1H acquire_13C Acquire ¹³C NMR instrument_setup->acquire_13C processing Fourier Transform & Phasing acquire_1H->processing acquire_13C->processing referencing Chemical Shift Referencing processing->referencing integration Peak Integration (¹H NMR) referencing->integration assignment Peak Assignment integration->assignment comparison Compare with Reference Data assignment->comparison

NMR Characterization Workflow

This guide provides a foundational comparison of the NMR characteristics of this compound and its common alternatives. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these essential building blocks for peptide synthesis.

References

A Comparative Guide to the Chiral Separation of Peptides Containing D- and L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of peptides plays a pivotal role in their biological activity, making the accurate separation and analysis of enantiomeric and diastereomeric forms a critical task in drug development, proteomics, and biotechnology. Peptides incorporating D-amino acids, such as D-alanine, are of particular interest due to their potential for increased enzymatic stability and unique pharmacological properties. This guide provides a comparative overview of widely-used analytical techniques for the chiral separation of peptides containing D- and L-alanine, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Chiral Peptide Separation

HPLC is a powerful and versatile technique for the enantioselective and diastereoselective separation of peptides. The key to successful chiral separation in HPLC lies in the use of a chiral stationary phase (CSP) that exhibits differential interactions with the stereoisomers of the peptide.

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin (e.g., CHIROBIOTIC™ T), are known for their broad selectivity.[1][2] They offer a variety of interaction sites, including hydrophobic pockets, and hydroxyl, amino, and carboxyl groups, which contribute to their wide-ranging applicability in separating chiral compounds.[1][2]

  • Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, like CHIRALPAK® ZWIX(+), have demonstrated excellent performance in the direct stereo-selective resolution of small peptides.[3] These phases are particularly effective for analyzing underivatized amino acids and peptides and are compatible with LC-MS.[3]

  • Polysaccharide-Based CSPs: Amylose-based columns, such as AmyCoat-RP, have been successfully employed for the stereomeric resolution of dipeptides containing alanine.[4][5]

The following table summarizes the performance of different HPLC methods for the chiral separation of various alanine-containing peptides, providing key quantitative metrics for comparison.

PeptideChiral Stationary PhaseMobile Phasek1 (LL)α (DD/LL)Rs (DD/LL)k2 (DL)α (DL/DD)Rs (DL/DD)k3 (LD)α (LD/DL)Rs (LD/DL)Reference
DL-Ala-DL-PheAmyCoat-RP (150 x 4.6 mm, 5 µm)Methanol:Ammonium Acetate (10 mM):Formic Acid (70:30:0.05, v/v)1.361.631.708.633.916.4311.31.312.14[4]
DL-Ala-DL-TrpAmyCoat-RP (150 x 4.6 mm, 5 µm)Methanol:Ammonium Acetate (10 mM):Acetonitrile (50:40:10, v/v)2.711.193.257.751.5115.765.111.5714.84[5]
DL-Ala-DL-AlaCHIRALPAK® ZWIX(+)Methanol/Water (98:2, v/v) with 50 mM FA + 25 mM DEA---------[3]

*k1, k2, k3: Retention factors for the first, second, and third eluting stereoisomers, respectively. α: Separation factor. Rs: Resolution factor. Note: For DL-Ala-DL-Ala, the chromatogram in the reference shows baseline separation of the enantiomers, but specific quantitative data was not provided in a tabular format.[3]

Capillary Electrophoresis (CE) for Chiral Peptide Separation

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes.[6] In CE, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

  • Cyclodextrins: Neutral and derivatized cyclodextrins are widely used as chiral selectors in CE for the separation of dipeptide enantiomers.[6] Heptakis(2,6-di-O-methyl)-β-cyclodextrin has been shown to be particularly effective.[6]

While specific quantitative data for the CE separation of alanine-containing peptides is less commonly presented in tabular format in the literature, studies have demonstrated successful baseline separation of numerous dipeptide enantiomers, including those containing alanine, with analysis times often under 10 minutes.[6] The separation mechanism in CE with cyclodextrins is based on the differential inclusion of the peptide enantiomers into the chiral cavity of the cyclodextrin.[6]

Experimental Protocols

HPLC Separation of DL-Alanine-DL-Phenylalanine Dipeptide

This protocol is based on the method described by Ali et al.[4]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: AmyCoat-RP (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, 10 mM ammonium acetate, and formic acid in the ratio of 70:30:0.05 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 27 ± 2 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the dipeptide sample in the mobile phase to a suitable concentration.

  • Injection Volume: 20 µL.

HPLC Separation of DL-Alanine-DL-Alanine Dipeptide

This protocol is based on the method described by Zhang et al.[3]

  • Instrumentation: High-Performance Liquid Chromatography system with an Evaporative Light Scattering Detector (ELSD).

  • Column: CHIRALPAK® ZWIX(+) (e.g., 150 x 3.0 mm).

  • Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM formic acid (FA) and 25 mM diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 10 °C.

  • Detection: ELSD.

  • Sample Preparation: Dissolve the dipeptide sample in the mobile phase.

Capillary Electrophoresis Separation of Alanyl Dipeptides

This protocol is a general method based on the work of Verleysen et al.[6]

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 40 cm).

  • Background Electrolyte (BGE): Malonic acid-triethanolamine buffer at pH 3.0, containing an effective concentration of a chiral selector such as heptakis(2,6-di-O-methyl)-β-cyclodextrin.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the dipeptide sample in water or the BGE.

Visualizing the Chiral Separation Workflow

The following diagram illustrates a general workflow for the chiral separation and analysis of peptides.

G General Workflow for Chiral Peptide Separation cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_analysis Data Analysis cluster_method_details Method Specifics PeptideSynthesis Peptide Synthesis (with D/L-Alanine) SampleDissolution Sample Dissolution (in appropriate solvent) PeptideSynthesis->SampleDissolution HPLC HPLC System SampleDissolution->HPLC Injection CE CE System SampleDissolution->CE Injection Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram Detection CSP Chiral Stationary Phase (HPLC) HPLC->CSP MobilePhase Mobile Phase/ Buffer HPLC->MobilePhase CE->Chromatogram Detection CS Chiral Selector (CE) CE->CS CE->MobilePhase PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration Report Purity Assessment & Reporting PeakIntegration->Report

Caption: A generalized workflow for the chiral separation of peptides.

Conclusion

The choice of technique for the chiral separation of peptides containing D- and L-alanine depends on several factors, including the specific peptide sequence, the desired resolution, and the availability of instrumentation. HPLC with chiral stationary phases, particularly zwitterionic and macrocyclic glycopeptide-based columns, offers robust and high-resolution separations for a wide range of alanine-containing peptides. Capillary electrophoresis with chiral selectors like cyclodextrins provides a high-efficiency alternative, especially for small sample volumes. The experimental data and protocols presented in this guide offer a starting point for researchers and scientists in developing and optimizing their chiral separation methods for these important biomolecules.

References

A Comparative Study: Fmoc vs. Boc Protection for DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures and high product purity. For the amino acid DL-alanine, a racemic mixture of both D and L enantiomers, the choice between the two most prevalent α-amino protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), presents distinct advantages and disadvantages. This guide offers a detailed comparative analysis of Fmoc and Boc protection for DL-alanine, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences Between Fmoc and Boc Protection

FeatureFmoc ProtectionBoc Protection
Deprotection Condition Base-labile (e.g., Piperidine in DMF)[][2]Acid-labile (e.g., TFA in DCM)[]
Reaction pH Alkaline (pH 10-12) during deprotection[]Strongly acidic (pH 1-2) during deprotection[]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[]Orthogonal to base-labile protecting groups; often used with benzyl-based side-chain protection[]
Typical Reagents Fmoc-Cl, Fmoc-OSu[4]Di-tert-butyl dicarbonate (Boc)₂O[5]
Compatibility Suitable for acid-sensitive substrates[]Suitable for base-sensitive substrates[]
Cost Consideration Fmoc-protected amino acids are generally more expensive[][]Boc-protected amino acids are typically less expensive[]

Performance and Experimental Data

ParameterFmoc-L-AlanineBoc-L-Alanine
Reported Yield (Crude) 95.5%[6]100%[7]
Reported Yield (Purified) 90.2% (recrystallized)[6]Not specified, but generally high yields are achievable[8]
Purity (Commercial) ≥99% (HPLC)[9]≥99% (HPLC)[8][10]
Potential Side Products Formation of β-alanine derivatives (from Fmoc-OSu), dipeptides[4][9]Formation of urea (with sterically hindered amines), potential for O-acylation if hydroxyl groups are present[]

It is important to note that yields are highly dependent on the specific reaction conditions, scale, and purification methods employed. The data presented here should be considered as representative examples.

Experimental Protocols

Synthesis of Fmoc-DL-Alanine

This protocol is adapted from a standard procedure for the synthesis of Fmoc-L-alanine.

Materials:

  • DL-Alanine

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Petroleum ether

  • Concentrated Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve DL-alanine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • A solution of Fmoc-Cl in dioxane is added dropwise to the stirred DL-alanine solution over a period of approximately 50 minutes.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 15 hours.

  • The mixture is then poured into water and extracted with diethyl ether to remove unreacted Fmoc-Cl.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with concentrated HCl, which results in the precipitation of the product.

  • The precipitate is extracted with ethyl acetate.

  • The combined organic phases are washed with water, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product can be recrystallized from a mixture of methanol and petroleum ether to yield purified Fmoc-DL-alanine.[6]

Synthesis of Boc-DL-Alanine

This protocol is a general and widely used method for the Boc protection of amino acids.[5]

Materials:

  • DL-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Water or an organic solvent (e.g., THF, dioxane)

  • Ethyl Acetate (EtOAc)

  • Petroleum ether

  • 4M HCl aqueous solution

Procedure:

  • Suspend DL-alanine in a mixture of water and a suitable organic solvent like THF.

  • Cool the suspension to 0°C and add a base such as sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 17 hours.

  • After the reaction is complete, extract the mixture with petroleum ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 1 with a 4M HCl solution.

  • Extract the product into ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield Boc-DL-alanine.[7]

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways for the protection of DL-alanine with Fmoc and Boc groups, as well as the deprotection steps.

Fmoc_Protection DL_Alanine DL-Alanine Reaction_Node Protection Reaction DL_Alanine->Reaction_Node Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Node Base Base (e.g., Na₂CO₃) Base->Reaction_Node Fmoc_DL_Alanine Fmoc-DL-Alanine HCl_salt HCl Reaction_Node->Fmoc_DL_Alanine Reaction_Node->HCl_salt

Caption: Fmoc protection of DL-alanine.

Boc_Protection DL_Alanine DL-Alanine Reaction_Node Protection Reaction DL_Alanine->Reaction_Node Boc2O (Boc)₂O Boc2O->Reaction_Node Base Base (e.g., NaOH) Base->Reaction_Node Boc_DL_Alanine Boc-DL-Alanine Byproducts t-BuOH + CO₂ Reaction_Node->Boc_DL_Alanine Reaction_Node->Byproducts

Caption: Boc protection of DL-alanine.

Deprotection_Comparison cluster_fmoc Fmoc Deprotection cluster_boc Boc Deprotection Fmoc_Protected Fmoc-Peptide Deprotection_Fmoc Base Treatment Fmoc_Protected->Deprotection_Fmoc Piperidine Piperidine Piperidine->Deprotection_Fmoc Free_Amine_Fmoc Free Amine DBF_Adduct Dibenzofulvene-piperidine adduct Deprotection_Fmoc->Free_Amine_Fmoc Deprotection_Fmoc->DBF_Adduct Boc_Protected Boc-Peptide Deprotection_Boc Acid Treatment Boc_Protected->Deprotection_Boc TFA TFA TFA->Deprotection_Boc Free_Amine_Boc Free Amine Byproducts_Boc Isobutylene + CO₂ Deprotection_Boc->Free_Amine_Boc Deprotection_Boc->Byproducts_Boc

Caption: Deprotection workflows for Fmoc and Boc.

Conclusion

The choice between Fmoc and Boc protection for DL-alanine is highly dependent on the specific requirements of the synthetic route. The Fmoc strategy is favored for its mild, base-labile deprotection conditions, which are compatible with acid-sensitive functionalities and well-suited for modern solid-phase peptide synthesis (SPPS).[][2] In contrast, the Boc strategy, with its acid-labile deprotection, remains a robust and cost-effective option, particularly for solution-phase synthesis and for substrates that are sensitive to basic conditions.[] Both methods can deliver high yields and purity of the protected DL-alanine. Careful consideration of the overall synthetic scheme, including the nature of other functional groups present in the molecule and cost constraints, will ultimately guide the optimal choice of protecting group.

References

D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides incorporating D-alanine versus their natural L-alanine counterparts is critical for designing more stable and effective therapeutics. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols, to inform rational peptide drug design.

The substitution of the naturally occurring L-alanine with its mirror image, D-alanine, profoundly impacts a peptide's biological properties. The most significant advantage of this substitution is the enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2][3][4][5][6][7][8][9] However, this modification can also alter receptor binding affinity and overall biological activity, necessitating a careful, case-by-case evaluation.[1][7][10]

Enhanced Proteolytic Stability

Peptides composed of L-amino acids are readily recognized and cleaved by endogenous proteases, limiting their therapeutic potential.[1] The introduction of D-alanine disrupts the stereospecificity required for protease recognition and cleavage, thereby significantly increasing the peptide's stability in biological fluids like blood plasma.[1][4][5]

A study comparing the stability of L- and D-enantiomers of a peptide in the presence of the protease trypsin demonstrated that while the L-peptide was significantly degraded within hours, the D-enantiomer remained stable.[6] This enhanced stability is a key driver for the incorporation of D-alanine in the development of peptide-based drugs.[2][5]

Impact on Biological Activity and Receptor Binding

The effect of D-alanine substitution on biological activity is highly dependent on the specific peptide and its target. While the primary sequence remains the same, the change in stereochemistry can alter the peptide's three-dimensional conformation, which is crucial for receptor binding.

In some instances, the incorporation of a D-amino acid can lead to retained or even enhanced biological activity.[10] For example, the neuropeptide dermorphin, which contains a D-alanine at the second position, exhibits superior analgesic activity compared to morphine.[10] Conversely, for other peptides, particularly those where the L-alanine side chain is critical for receptor interaction, substitution with D-alanine can lead to a decrease in binding affinity.[1]

One strategy to mitigate the potential loss of affinity is the design of "retro-inverso" peptides. In these analogs, the sequence is reversed, and all L-amino acids are replaced with D-amino acids. This approach can maintain the spatial orientation of the side chains, potentially preserving receptor binding while still benefiting from increased proteolytic resistance.[1]

Immunomodulatory and Cellular Effects

D-alanine is a fundamental component of the peptidoglycan in bacterial cell walls.[11][12][13] As such, peptides containing D-alanine, particularly those derived from bacterial sources, can have significant immunomodulatory effects. For instance, peptidoglycan precursors ending in D-alanyl-D-alanine can stimulate the secretion of pro-inflammatory cytokines through the activation of Toll-like receptor (TLR) and mitogen-activated protein kinase (MAPK) signaling pathways.[14]

Furthermore, research has shown that D-alanine and its dipeptides can promote the viability of human proximal tubular epithelial cells, suggesting a potential role in kidney protection.[15][16] In bacteria, the metabolism of D-alanine is crucial for maintaining cell stiffness by influencing the biosynthesis of peptidoglycan.[17]

Quantitative Data Summary

The following table summarizes the key quantitative differences in the biological activity of peptides containing D-alanine versus L-alanine.

ParameterL-Alanine Containing PeptideD-Alanine Containing PeptideRationale for Difference
Proteolytic Stability (Half-life) ShorterSignificantly LongerD-amino acids are not recognized by most endogenous proteases, preventing degradation.[1][4][5]
Receptor Binding Affinity (Kd/Ki) Generally HigherCan be lower, similar, or higherDepends on the importance of the L-alanine side chain's stereospecific orientation for receptor interaction.[1][10]
In Vivo Efficacy (ED50) May be lower due to rapid degradationCan be higher due to increased stability and sustained target engagementLonger half-life allows for prolonged action at the target site.[7]
Immunogenicity Generally higherCan be lowerD-peptides are less likely to be processed and presented by antigen-presenting cells.[9]

Experimental Protocols

Peptide Stability Assay in Human Plasma

This protocol outlines a typical procedure to assess the proteolytic stability of peptides.

1. Materials:

  • Test peptide (L- and D-alanine versions)

  • Human plasma (anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC-MS system

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Dilute the peptide stock solution in human plasma to a final concentration of 10 µM.

  • Incubate the peptide-plasma mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • To precipitate the plasma proteins, add an equal volume of ACN containing 1% TFA to the aliquot.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining peptide by HPLC-MS to quantify the amount of intact peptide.

  • Calculate the half-life of the peptide by plotting the percentage of remaining peptide against time.[18][19][20]

Receptor Binding Assay (Competitive Binding)

This protocol describes a method to determine the binding affinity of a peptide to its receptor.

1. Materials:

  • Cells expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Unlabeled competitor peptides (L- and D-alanine versions)

  • Binding buffer

  • Scintillation counter

2. Procedure:

  • Plate the receptor-expressing cells in a multi-well plate.

  • Prepare a series of dilutions of the unlabeled competitor peptides.

  • In each well, add a constant concentration of the radiolabeled ligand and varying concentrations of the competitor peptide.

  • Incubate the plate to allow binding to reach equilibrium.

  • Wash the cells to remove unbound ligand.

  • Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway activated by D-Ala-ended peptidoglycan precursors, leading to an inflammatory response.

Peptidoglycan_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D_Ala_PGN D-Ala-ended Peptidoglycan TLR2_4 TLR2/TLR4 D_Ala_PGN->TLR2_4 Binding MyD88 MyD88 TLR2_4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 Activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_Pathway Activation NF_kB NF-κB MAPK_Pathway->NF_kB Activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NF_kB->Cytokines Gene Transcription

D-Ala-ended peptidoglycan signaling pathway.

This guide highlights the critical considerations for employing D-alanine in peptide drug design. The enhanced stability it confers is a significant asset, but it must be balanced against potential changes in biological activity. Through careful design and empirical testing using the protocols outlined, researchers can harness the advantages of D-alanine to develop more robust and effective peptide therapeutics.

References

A Researcher's Guide to Coupling Reagents for Fmoc-DL-Ala-OH Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. This decision directly influences reaction efficiency, product purity, yield, and the degree of racemization. This guide provides an objective comparison of commonly used coupling reagents for the acylation of Fmoc-DL-Ala-OH, supported by experimental data from model systems to inform your selection process.

Introduction to Peptide Coupling

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxyl group, a role fulfilled by coupling reagents. An ideal coupling reagent facilitates rapid and complete conversion to the desired peptide with minimal side reactions, the most significant of which is the loss of stereochemical integrity at the chiral center of the amino acid, known as racemization.

This guide focuses on three widely utilized classes of coupling reagents: uronium/aminium salts, represented by HATU and HBTU, and carbodiimides, exemplified by DIC in the presence of an additive like HOBt.

Performance Comparison of Coupling Reagents

While direct comparative studies on the coupling of this compound are not extensively available in the literature, the performance of coupling reagents is often evaluated using "difficult" or racemization-prone sequences. The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for such evaluations.[1] The data presented below, derived from the synthesis of this model peptide, provides a strong indication of the relative performance of these reagents.

Table 1: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis

Coupling ReagentAdditivePurity (ACP 65-74 Synthesis)Coupling EfficiencyReaction SpeedRisk of Epimerization
HATU HOAtHigher PurityHighFasterLower risk
HBTU HOBtLower PurityHigh, but generally lower than HATUSlowerHigher risk
DIC HOBtVariableGoodSlower than onium saltsModerate, dependent on additive

Data extrapolated from the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard for comparing coupling reagent efficiency.[1]

Key Observations:

  • HATU consistently demonstrates superior performance, yielding peptides of higher purity with a lower risk of racemization.[1] This is attributed to the formation of a more reactive OAt-active ester intermediate.[1]

  • HBTU is a reliable and effective coupling reagent, though it may result in a slightly lower purity and a higher risk of epimerization compared to HATU.[1] The OBt-active ester it forms is less reactive than the OAt-ester from HATU.[1]

  • DIC/HOBt is a cost-effective option. However, the coupling reaction is generally slower than with uronium/aminium salts, and the efficiency can be more sequence-dependent. The use of an additive like HOBt is crucial to minimize racemization.[2]

Experimental Protocols

The following are detailed protocols for the coupling of an Fmoc-protected amino acid on a solid support, which can be adapted for this compound. These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: HATU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), then with isopropanol (3 times), and finally with DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally with DMF (3 times).

Protocol 2: HBTU Coupling
  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from the HATU coupling protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU coupling protocol.

Protocol 3: DIC/HOBt Coupling
  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from the HATU coupling protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU coupling protocol. Note that DIC/HOBt couplings may require longer reaction times.

Experimental Workflow and Signaling Pathways

The general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) is depicted below. This cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Coupling_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, IPA) Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Coupling Cycle Washing2->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

The activation of the carboxylic acid by the coupling reagent is a key step. With uronium/aminium salts like HATU and HBTU, an active ester is formed in situ. In the case of carbodiimides like DIC, an O-acylisourea intermediate is formed, which then reacts with an additive like HOBt to generate the less reactive but more stable OBt active ester, which in turn acylates the free amine of the growing peptide chain.

Coupling_Mechanism cluster_Uronium Uronium/Aminium Salt (e.g., HATU, HBTU) cluster_Carbodiimide Carbodiimide (e.g., DIC/HOBt) FmocAA1 Fmoc-AA-COOH ActiveEster1 Fmoc-AA-OAt/OBt (Active Ester) FmocAA1->ActiveEster1 + HATU/HBTU + Base Peptide1 Peptide Bond Formation ActiveEster1->Peptide1 + H2N-Peptide-Resin FmocAA2 Fmoc-AA-COOH Acylisourea O-Acylisourea Intermediate FmocAA2->Acylisourea + DIC ActiveEster2 Fmoc-AA-OBt (Active Ester) Acylisourea->ActiveEster2 + HOBt Peptide2 Peptide Bond Formation ActiveEster2->Peptide2 + H2N-Peptide-Resin

Caption: Simplified activation pathways for different coupling reagents.

Conclusion

The choice of coupling reagent for the acylation of this compound should be guided by the specific requirements of the synthesis. For routine couplings where cost is a significant factor, DIC/HOBt offers a viable option. For more demanding syntheses, particularly those involving long or complex peptides where high purity and minimal racemization are paramount, HATU is the reagent of choice due to its superior efficiency.[1] HBTU represents a good compromise between performance and cost for many applications. It is always recommended to perform small-scale trials to determine the optimal coupling conditions for a specific peptide sequence.

References

D-Alanine Containing Peptides: A Comparative Guide to Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics and research, achieving metabolic stability is a critical determinant of efficacy. Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic window. A key strategy to overcome this limitation is the incorporation of D-amino acids, such as D-alanine. This guide provides a comprehensive comparison of the stability of D-alanine containing peptides against their L-alanine counterparts, supported by experimental data, detailed protocols, and visualizations to inform researchers, scientists, and drug development professionals.

Enhanced Proteolytic Resistance with D-Alanine

The substitution of an L-amino acid with its D-enantiomer, D-alanine, sterically hinders the recognition and cleavage of the peptide backbone by proteases, which are stereospecific for L-amino acids. This fundamental principle leads to a significant increase in the peptide's resistance to enzymatic degradation and, consequently, a longer half-life in biological matrices.

Quantitative Stability Data

The enhanced stability of D-amino acid-containing peptides is not merely qualitative. Experimental data consistently demonstrates a marked increase in the half-life of these modified peptides in various biological environments. The following table summarizes the stability of D-amino acid-containing neuropeptides (DAACPs) compared to their all-L-amino acid analogs in central nervous system (CNS) homogenates, which are rich in endogenous proteases.

Peptide SequenceChiralityHalf-life (t½) in CNS Homogenate (minutes)
GFFD-OHAll L-amino acids~15
GdFFD-OHContains D-phenylalanine> 120
GYFD-OHAll L-amino acids~30
GdYFD-OHContains D-phenylalanine> 120

Data adapted from a study on the stability of D-amino acid-containing neuropeptides. The D-amino acid in these examples is D-phenylalanine, but the principle of enhanced stability is directly applicable to D-alanine substitution.

Impact on Biological Activity and Signaling

The increased stability of D-alanine containing peptides can lead to prolonged and altered interactions with their biological targets, such as G protein-coupled receptors (GPCRs). By resisting degradation, the D-alanine peptide can remain at the receptor site for a longer duration, leading to sustained downstream signaling. Furthermore, the change in stereochemistry can alter the peptide's binding affinity and selectivity for different receptor subtypes, potentially redirecting signaling through alternative pathways.

For instance, a native L-amino acid peptide might preferentially activate a receptor coupled to the Gαq pathway, leading to an increase in intracellular calcium. In contrast, its more stable D-amino acid counterpart could exhibit altered selectivity, potentially favoring coupling to the Gαs pathway, which stimulates the production of cyclic AMP (cAMP).

G_protein_signaling cluster_L_peptide L-Alanine Peptide Signaling cluster_D_peptide D-Alanine Peptide Signaling L-Peptide L-Peptide GPCR_A GPCR (Subtype A) L-Peptide->GPCR_A High Affinity Gaq Gαq GPCR_A->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC D-Peptide D-Alanine Peptide (Enhanced Stability) GPCR_B GPCR (Subtype B) D-Peptide->GPCR_B Altered Selectivity (Sustained Activation) Gas Gαs GPCR_B->Gas AC Adenylyl Cyclase Gas->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Experimental Protocols

To aid researchers in evaluating the stability of D-alanine containing peptides, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of D-Alanine Peptides

This protocol outlines the manual synthesis of a peptide containing a D-alanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (L or D-alanine) and 3 equivalents of OxymaPure® in DMF.

    • Add the amino acid solution to the resin.

    • Add 3 equivalents of DIC to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (add DTT if cysteine is present).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection->coupling wash Wash (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->coupling Positive repeat Repeat for next amino acid in sequence kaiser->repeat Negative final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Last Amino Acid repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Plasma Stability Assay

This protocol describes a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptide (D-alanine and L-alanine versions)

  • Control peptide with known stability

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Internal standard (a stable, non-endogenous peptide)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., water or DMSO) at 1 mg/mL.

    • Prepare a quenching solution of ACN with 0.1% FA containing the internal standard at a fixed concentration.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution (e.g., 3 volumes of quenching solution to 1 volume of plasma).

    • Vortex vigorously to precipitate plasma proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the intact test peptide and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the test peptide to the peak area of the internal standard at each time point.

    • Normalize the ratios to the 0-minute time point (considered 100% intact peptide).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Plasma_Stability_Assay start Start: Prepare Peptide and Plasma incubation Incubate Peptide in Plasma at 37°C start->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins (ACN/FA + IS) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Calculate % Remaining and Half-Life (t½) analysis->data_analysis end End: Stability Profile data_analysis->end

Conclusion

The incorporation of D-alanine into peptide sequences is a robust and effective strategy to enhance their metabolic stability. This modification significantly increases resistance to proteolytic degradation, leading to a longer in vivo half-life. This extended duration of action can translate to improved therapeutic efficacy, reduced dosing frequency, and potentially altered signaling outcomes. The experimental protocols provided herein offer a framework for researchers to synthesize, purify, and evaluate the stability of D-alanine containing peptides, facilitating the development of more potent and durable peptide-based therapeutics.

A Researcher's Guide to Enantiomeric Purity Analysis of Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like Fmoc-amino acids is a critical quality attribute. The presence of the undesired enantiomer can significantly impact the efficacy and safety of the final peptide therapeutic. This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric purity of Fmoc-DL-Ala-OH, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The enantiomeric purity of this compound is predominantly analyzed by chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different analytical needs. Chiral HPLC is often favored for its speed, high resolution, and ease of use.[1] GC, particularly when coupled with mass spectrometry (GC-MS), provides high sensitivity, while CE is a powerful technique for separating charged species like the Fmoc-amino acid derivatives.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile derivatives of enantiomers on a chiral stationary phase in a gaseous mobile phase.[2]Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte.
Sample Derivatization Not typically required for Fmoc-protected amino acids.Required to increase volatility (e.g., esterification and acylation).[2][3]Derivatization with a fluorogenic tag (like FMOC) enhances detection sensitivity.[4]
Common Chiral Selector Polysaccharide-based CSPs (e.g., Lux Cellulose-2), Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T).[1][5]Chiral stationary phases (e.g., Chirasil®-Val).[6]Cyclodextrins (e.g., β-CD) added to the background electrolyte.[4]
Detection UV Absorbance (e.g., 220 nm, 260 nm).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[2]UV-excited Fluorescence, Diode Array Detector (DAD).[4]
Advantages Fast analysis, high resolution, widely applicable, easy to use.[1]High sensitivity (especially with MS), high efficiency.[3]High separation efficiency, low sample and reagent consumption.
Disadvantages Higher cost of chiral columns and solvents.Derivatization can be time-consuming and may introduce analytical errors.[7]Lower sample loading capacity, potential for adsorption to the capillary wall.
Reported Enantiomeric Purity Routinely achieves >99.5% enantiomeric excess (ee).[8]Capable of determining enantiomeric ratios with high precision.[3]Can achieve baseline separation of enantiomers.[4]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the separation of Fmoc-Ala-OH enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • Agilent® 1100 HPLC system or equivalent

  • UV Detector

Chromatographic Conditions:

  • Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm[1]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. The exact ratio may need optimization, but a starting point could be 60:40 (v/v).

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Temperature: Ambient[1]

  • Detection: UV at 220 nm[1]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is determined by calculating the peak area of each enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

A study using four different polysaccharide-based chiral stationary phases found that Lux Cellulose-2 provided the most successful chiral recognition for 18 of the 19 common Fmoc-protected α-amino acids, with 15 being baseline resolved.[1] All Fmoc amino acids evaluated were fully resolved in less than 25 minutes.[1]

Chiral Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of amino acid enantiomers, which requires a derivatization step.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Derivatization and Chromatographic Conditions:

  • Derivatization: A two-step process is common for amino acids:[3]

    • Esterification: React the this compound with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the methyl ester.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to form the N-trifluoroacetyl derivative.

  • Column: Chiral capillary column, such as Chirasil®-L-Val.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 90°C and ramping up to 175°C.[9]

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: FID or MS.

Sample Preparation:

  • Accurately weigh a small amount of this compound.

  • Perform the esterification and acylation derivatization steps.

  • Dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for injection.

Data Analysis: Similar to HPLC, the enantiomeric purity is determined by the relative peak areas of the two enantiomers. When using GC-MS, selected ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity.[6]

Chiral Capillary Electrophoresis (CE)

This protocol is based on the use of a chiral selector in the background electrolyte to separate the Fmoc-derivatized enantiomers.

Instrumentation:

  • Capillary Electrophoresis system

  • UV-excited Fluorescence Detector or Diode Array Detector

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 40 mM sodium tetraborate buffer (pH 9.5) containing 30 mM β-cyclodextrin (β-CD) as the chiral selector and 15% (v/v) isopropanol.[4]

  • Voltage: Separation voltage is typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Temperature: Controlled temperature, e.g., 25°C.

  • Detection: Fluorescence detection with excitation below 300 nm and emission around 331 nm.[4]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and organic solvent).

  • Dilute the sample in the BGE to the desired concentration.

Data Analysis: The enantiomeric purity is determined from the peak areas in the electropherogram. The migration times of the enantiomers will differ due to their interaction with the chiral selector. A study demonstrated the successful enantioseparation of 16 FMOC-DL-AAs with a resolution of 1.0 or higher using an optimized CE-Fluorescence method.[4]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in Mobile Phase prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Enantiomeric Purity data1->data2 GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Esterification prep2 Acylation prep1->prep2 prep3 Dissolve Derivative in Solvent prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 FID/MS Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Enantiomeric Purity data1->data2 CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep1 Dissolve this compound prep2 Dilute in Background Electrolyte prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Electrophoretic Separation with Chiral Selector analysis1->analysis2 analysis3 Fluorescence Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Enantiomeric Purity data1->data2

References

Safety Operating Guide

Navigating the Disposal of Fmoc-DL-Ala-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of Fmoc-DL-Ala-OH, a commonly used protected amino acid in peptide synthesis. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and maintain a safe laboratory environment.

While this compound and its individual enantiomers are not classified as hazardous substances according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1], it is prudent to handle all chemical waste with a high degree of caution. The fundamental principle for the disposal of any laboratory chemical, including this compound, is to treat it as chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the general safety and handling precautions for this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, when handling this compound.[1]

  • Ventilation: Use in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its enantiomers.

PropertyDataReference
GHS Classification Not classified as a hazardous substance or mixtureSafety Data Sheet for Fmoc-L-Ala-OH[1]
Appearance White powderSafety Data Sheet for Fmoc-D-Ala-OH[3]
Melting Point 151 °CSafety Data Sheet for Fmoc-D-Ala-OH[3]
Storage Temperature Recommended 2 - 8 °C in a dry, well-ventilated placeChemicalBook Safety Data Sheet[2]
Incompatible Materials Strong oxidizing agentsSafety Data Sheet for Fmoc-D-Ala-OH[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to handling the solid compound, contaminated materials, and any solutions containing the substance.

Unused, expired, or contaminated solid this compound should be disposed of as chemical waste.

  • Segregation: Do not mix solid this compound with other chemical waste unless instructed to do so by your EHS department.

  • Packaging: Place the solid waste in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for disposal through your institution's hazardous waste management program.

Items that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and empty containers, are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste container.

  • Disposal: Dispose of this container through your institution's chemical waste disposal service.[4]

Solutions containing this compound, such as those from peptide synthesis deprotection steps (often containing piperidine in DMF), must be treated as hazardous liquid waste.

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.[5][6]

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions from synthesis) waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed container for solid chemical waste solid_waste->package_solid package_liquid Collect in a labeled, sealed container for liquid chemical waste liquid_waste->package_liquid store Store in Designated Hazardous Waste Area package_solid->store package_liquid->store dispose Dispose via Institutional EHS Program store->dispose

Disposal workflow for this compound waste.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Fmoc-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides crucial safety, logistical, and disposal information for Fmoc-DL-Ala-OH, a derivative of the amino acid alanine commonly used in peptide synthesis. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This compound is a white to off-white powder. While it is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes of chemicals or airborne particles.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[5]
Body Protection Laboratory coatProtects skin and clothing from spills.[4]
Respiratory Protection Dust mask (e.g., N95 or P1 type)Recommended when handling the powder to avoid inhalation of dust particles.[4][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood or a specific benchtop, is recommended, especially when working with the powder form.

  • Weighing the Compound :

    • Wear all recommended PPE.

    • To minimize the generation of airborne dust, handle the solid compound in an area with good ventilation.[1]

    • Use a clean spatula and weighing paper or a suitable container.

    • Close the main container tightly after use to prevent contamination and exposure.

  • Dissolving the Compound :

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a chemical fume hood.

  • During Use :

    • Avoid contact with skin and eyes.[2]

    • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet. Generally, for skin contact, wash the affected area with soap and water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures are typically between 2-8°C.

    • Keep the container tightly closed.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or expired solid this compound should be treated as chemical waste.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of as chemical waste.

    • Collect all solid waste in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste :

    • Solutions containing this compound, as well as waste from experimental procedures (e.g., reaction mixtures, washes), should be collected in a labeled liquid hazardous waste container.[7]

    • Do not pour any solutions containing this compound down the drain.[1][6]

  • Disposal Procedure :

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Fmoc_DL_Ala_OH_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_disposal Disposal cluster_cleanup Cleanup prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve reaction 5. Perform Experiment dissolve->reaction solid_waste 6a. Dispose of Solid Waste reaction->solid_waste liquid_waste 6b. Dispose of Liquid Waste reaction->liquid_waste clean_area 7. Clean Workspace solid_waste->clean_area liquid_waste->clean_area doff_ppe 8. Doff PPE clean_area->doff_ppe

References

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Retrosynthesis Analysis

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Fmoc-DL-Ala-OH
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試験管内研究製品の免責事項と情報

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